Product packaging for Lumateperone Tosylate(Cat. No.:CAS No. 1187020-80-9)

Lumateperone Tosylate

货号: B608684
CAS 编号: 1187020-80-9
分子量: 565.7 g/mol
InChI 键: LHAPOGAFBLSJJQ-GUTACTQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Lumateperone Tosylate is the tosylate salt form of lumateperone, a first-in-class, small molecule agent that acts as a selective and concurrent modulator of three key neurotransmitter systems implicated in serious mental illness: serotonin, dopamine, and glutamate . Its unique mechanism differentiates it from typical and other atypical antipsychotics, making it a valuable compound for neuroscience and psychiatric disorder research. The compound functions as a potent antagonist at serotonin 5-HT2A receptors and exhibits moderate affinity for dopamine D2 receptors, where it acts as a presynaptic partial agonist and a postsynaptic antagonist . Furthermore, this compound acts as a dopamine receptor phosphoprotein modulator (DPPM) and demonstrates a dopamine D1 receptor-dependent indirect enhancement of both NMDA and AMPA receptor-mediated glutamate signaling in the prefrontal cortex . It also exhibits serotonin transporter (SERT) inhibition activity . This multifaceted pharmacological profile is a key area of investigation for understanding and treating complex neuropsychiatric conditions. Research applications for this compound primarily focus on investigating the pathophysiology and treatment mechanisms for schizophrenia and bipolar depression . Its simultaneous modulation of dopaminergic, serotonergic, and glutamatergic pathways provides a tool for studying the interplay of these systems in disease models. Studies suggest it may improve positive, negative, and cognitive symptoms of schizophrenia in preclinical models, with a clinical trial profile indicating a lower incidence of metabolic side effects and extrapyramidal symptoms compared to some other antipsychotics . Ongoing research is also exploring its potential utility in other conditions, including major depressive disorder (MDD), behavioral disturbances in Alzheimer's disease and dementia, and sleep maintenance insomnia .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36FN3O4S B608684 Lumateperone Tosylate CAS No. 1187020-80-9

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026210
Record name Lumateperone tosylate
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Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187020-80-9
Record name Lumateperone tosylate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumateperone tosylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid
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Record name LUMATEPERONE TOSYLATE
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Foundational & Exploratory

The Indirect Modulation of Glutamate Receptors by Lumateperone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent with a unique pharmacological profile that extends beyond the traditional dopamine (B1211576) and serotonin (B10506) receptor antagonism. A significant aspect of its mechanism of action involves the indirect modulation of glutamatergic neurotransmission, a key pathway implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[1][2][3] This technical guide provides an in-depth exploration of lumateperone's effects on glutamate (B1630785) receptors, detailing the underlying signaling pathways, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate these mechanisms.

Unlike conventional antipsychotics, lumateperone does not directly bind to glutamate receptors. Instead, it orchestrates a sophisticated interplay with dopamine and serotonin systems to influence glutamate signaling.[4][5] Specifically, lumateperone's action as a dopamine D1 receptor agonist and a potent serotonin 5-HT2A receptor antagonist converges to enhance both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function.[2][6] This multifaceted engagement with key neurotransmitter systems may contribute to its efficacy in treating a broad range of symptoms, including the negative and cognitive symptoms of schizophrenia that are often refractory to other treatments.[7]

Core Mechanism: An Indirect Action on Glutamate Receptors

Lumateperone's influence on the glutamatergic system is primarily mediated through its effects on dopamine D1 and serotonin 5-HT2A receptors. The core of its mechanism involves a D1 receptor-dependent enhancement of NMDA receptor function and a subsequent increase in AMPA receptor activity, partly through the mTOR signaling pathway.[5][8]

D1 Receptor-Dependent Enhancement of NMDA Receptor Function

Preclinical evidence strongly indicates that lumateperone facilitates NMDA receptor-mediated currents in the medial prefrontal cortex (mPFC) in a manner dependent on dopamine D1 receptor activation.[2] This is achieved through the phosphorylation of the GluN2B subunit of the NMDA receptor. This phosphorylation enhances receptor function and is a critical step in synaptic plasticity.[6]

Modulation of AMPA Receptor Activity

In addition to its effects on NMDA receptors, lumateperone also potentiates AMPA receptor-mediated currents.[2] This enhancement of AMPA receptor function is also dependent on D1 receptor stimulation and is thought to involve the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which plays a crucial role in protein synthesis and synaptic plasticity.[8]

Increased Glutamate Release

In vivo microdialysis studies have demonstrated that lumateperone can increase the extracellular levels of both dopamine and glutamate in the mPFC.[2] This suggests that part of its mechanism may involve an increased presynaptic release of glutamate, further contributing to the enhancement of glutamatergic neurotransmission.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of lumateperone on various receptors and on glutamatergic signaling.

Table 1: Receptor Binding Affinities of Lumateperone

Receptor/TransporterBinding Affinity (Ki, nM)
Serotonin 5-HT2A0.54[8]
Dopamine D232[6]
Dopamine D152[6]
Serotonin Transporter (SERT)62[6]

Table 2: Functional Effects of Lumateperone on Glutamatergic Neurotransmission

ParameterEffectConcentration/DoseExperimental Model
NMDA Receptor-Mediated CurrentsFacilitated30 nMIn vitro electrophysiology (rat mPFC slices)[2]
AMPA Receptor-Mediated CurrentsFacilitated30 nMIn vitro electrophysiology (rat mPFC slices)[2]
Dopamine Release in mPFCSignificantly Increased10 mg/kgIn vivo microdialysis (rat)[2]
Glutamate Release in mPFCSignificantly Increased10 mg/kgIn vivo microdialysis (rat)[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

lumateperone_glutamate_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal LUM Lumateperone D1R Dopamine D1 Receptor LUM->D1R Agonist AC Adenylate Cyclase D1R->AC Activates mTOR mTOR Pathway D1R->mTOR Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GluVesicle Glutamate Vesicle PKA->GluVesicle Promotes Fusion GluN2B GluN2B PKA->GluN2B Phosphorylates Glutamate_out Glutamate GluVesicle->Glutamate_out Release Glutamate_in Glutamate Glutamate_out->Glutamate_in NMDAR NMDA Receptor Glutamate_in->NMDAR Binds AMPAR AMPA Receptor Glutamate_in->AMPAR Binds P_GluN2B p-GluN2B P_GluN2B->NMDAR Enhances Function Trafficking Increased AMPAR Trafficking & Surface Expression mTOR->Trafficking Trafficking->AMPAR Enhances Function

Caption: Signaling pathway of lumateperone's indirect action on glutamate receptors.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_ep In Vitro Electrophysiology cluster_wb Western Blotting cluster_md In Vivo Microdialysis R_prep Receptor Membrane Preparation R_inc Incubation with Radioligand & Lumateperone R_prep->R_inc R_sep Separation of Bound/ Unbound Ligand R_inc->R_sep R_quant Quantification of Radioactivity R_sep->R_quant R_analysis Data Analysis (Ki) R_quant->R_analysis E_slice Brain Slice Preparation (mPFC) E_record Whole-Cell Patch-Clamp Recording E_slice->E_record E_app Application of Lumateperone & Agonists E_record->E_app E_measure Measurement of NMDA/ AMPA Currents E_app->E_measure E_analysis Data Analysis E_measure->E_analysis W_lysate Tissue Lysate Preparation W_gel SDS-PAGE W_lysate->W_gel W_transfer Transfer to Membrane W_gel->W_transfer W_probe Probing with Antibodies (p-GluN2B, mTOR proteins) W_transfer->W_probe W_detect Detection & Quantification W_probe->W_detect M_probe Probe Implantation in mPFC M_perfuse Perfusion with aCSF M_probe->M_perfuse M_admin Lumateperone Administration M_perfuse->M_admin M_collect Dialysate Collection M_admin->M_collect M_analyze Glutamate Quantification (HPLC) M_collect->M_analyze

Caption: General experimental workflows for studying lumateperone's effects.

Detailed Experimental Protocols

While exhaustive, step-by-step protocols are beyond the scope of this guide, the following sections outline the fundamental principles and key steps for the methodologies used to investigate lumateperone's effects on glutamate receptors.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of lumateperone for its primary targets, such as dopamine and serotonin receptors.

Objective: To quantify the interaction between lumateperone and a specific receptor.

General Procedure:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of unlabeled lumateperone.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically through filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of lumateperone that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the electrical currents flowing through ion channels, such as NMDA and AMPA receptors, in individual neurons.

Objective: To assess the effect of lumateperone on the function of NMDA and AMPA receptors.

General Procedure:

  • Slice Preparation: Thin slices of brain tissue (e.g., from the medial prefrontal cortex) are prepared and maintained in an artificial cerebrospinal fluid (aCSF) solution.

  • Cell Visualization and Patching: Individual neurons within the slice are visualized using a microscope, and a glass micropipette filled with an internal solution is carefully brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the entire cell.

  • Recording: The neuron is voltage-clamped at a specific membrane potential, and currents are evoked by stimulating presynaptic inputs or by applying receptor agonists (e.g., NMDA, AMPA) to the bath.

  • Drug Application: Lumateperone is applied to the bath, and any changes in the evoked currents are recorded.

  • Data Analysis: The amplitude, kinetics, and frequency of the currents are analyzed to determine the effect of lumateperone.

Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample, such as the phosphorylated form of the GluN2B receptor subunit or components of the mTOR signaling pathway.

Objective: To measure the levels of specific proteins and their phosphorylation status following treatment with lumateperone.

General Procedure:

  • Lysate Preparation: Tissues or cells are treated with lumateperone, and then lysed to release their proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., an antibody that only binds to the phosphorylated form of GluN2B).

  • Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, which produces light in the presence of the enzyme, and the light is detected on X-ray film or with a digital imager.

  • Data Analysis: The intensity of the bands is quantified to determine the relative amount of the target protein.

In Vivo Microdialysis

This technique allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of lumateperone on the extracellular concentrations of glutamate and dopamine in the brain.

General Procedure:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the brain region of interest (e.g., the mPFC) of an anesthetized animal.

  • Recovery: The animal is allowed to recover from the surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with aCSF at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the probe's membrane and into the aCSF, which is then collected in small fractions over time.

  • Drug Administration: Lumateperone is administered to the animal (e.g., via injection).

  • Analysis: The concentration of glutamate and other analytes in the collected dialysate samples is measured, typically using high-performance liquid chromatography (HPLC).

  • Data Analysis: The changes in neurotransmitter levels over time after drug administration are analyzed to determine the effect of lumateperone.

Conclusion

Lumateperone's mechanism of action represents a significant evolution in our understanding of antipsychotic pharmacology. Its ability to indirectly modulate the glutamatergic system through a D1 receptor-dependent mechanism provides a novel avenue for therapeutic intervention in schizophrenia and other neuropsychiatric disorders. The convergence of its effects on NMDA and AMPA receptors, coupled with an increase in glutamate release, highlights a complex and potentially highly beneficial pharmacological profile. The experimental methodologies outlined in this guide have been instrumental in uncovering these intricate mechanisms and will continue to be vital in the ongoing development and characterization of lumateperone and other novel therapeutics targeting the glutamatergic system. This in-depth understanding is crucial for researchers, scientists, and drug development professionals seeking to advance the treatment of severe mental illness.

References

Preclinical Pharmacological Profile of Lumateperone Tosylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumateperone (B1672687) tosylate (formerly ITI-007) is a novel second-generation antipsychotic agent with a unique and complex preclinical pharmacological profile that distinguishes it from other antipsychotics. It exhibits a multifaceted mechanism of action, simultaneously modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems. This technical guide provides a comprehensive overview of the preclinical pharmacology of lumateperone, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows. Lumateperone's potent serotonin 5-HT2A receptor antagonism, combined with its distinct interactions with the dopamine D2 receptor as a presynaptic partial agonist and postsynaptic antagonist, and its modulation of glutamatergic activity, underpins its therapeutic potential and favorable side-effect profile observed in preclinical models.

Receptor Binding Affinity

Lumateperone's interaction with various neurotransmitter receptors and transporters has been extensively characterized through in vitro radioligand binding assays. The binding affinities (Ki) are summarized in the table below.

TargetKi (nM)Reference Compound (Ki, nM)
Serotonin Receptors
5-HT2A0.54Risperidone (0.16), Olanzapine (4), Aripiprazole (3.4)
5-HT2C173Olanzapine (11), Risperidone (4.9)
Dopamine Receptors
D232Risperidone (3.5), Olanzapine (11), Aripiprazole (0.34)
D152-
D4--
Transporters
Serotonin (SERT)33-62Fluoxetine (0.9)
Dopamine (DAT)--
Adrenergic Receptors
α1A73Risperidone (2.1)
α1B--
Histamine Receptors
H1>1000Olanzapine (7), Quetiapine (11)
Muscarinic Receptors
M1-M5>1000Olanzapine (26-100)

Data compiled from multiple sources.[1][2][3][4]

Key Insights from Binding Profile:

  • High 5-HT2A Affinity: Lumateperone is a potent antagonist at the 5-HT2A receptor, with an affinity that is approximately 60-fold higher than its affinity for the D2 receptor.[2][3] This high 5-HT2A to D2 affinity ratio is a key feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS).

  • Moderate D2 Affinity: Its moderate affinity for the D2 receptor is a distinguishing characteristic.[1][5]

  • Serotonin Transporter Inhibition: Lumateperone also demonstrates moderate affinity for the serotonin transporter (SERT), suggesting potential antidepressant properties.[4]

  • Low Affinity for Off-Target Receptors: Lumateperone has a low affinity for histaminergic H1 and muscarinic receptors, which is associated with a reduced liability for side effects such as weight gain, sedation, and anticholinergic effects.[1][3][5]

In Vivo Receptor and Transporter Occupancy

Positron Emission Tomography (PET) studies in both healthy volunteers and patients with schizophrenia have provided valuable in vivo data on the brain receptor and transporter occupancy of lumateperone at different doses.

Dose5-HT2A OccupancyD2 OccupancySERT Occupancy
10 mg (single dose)>80%~12%-
40 mg (single dose)-up to 39%up to 33%
60 mg (steady state)-~39-40%~30%

Data from PET studies in humans.[1][2][4][6]

Key Insights from Occupancy Studies:

  • At low doses, lumateperone achieves high occupancy of 5-HT2A receptors with minimal D2 receptor engagement.[1]

  • D2 receptor occupancy increases with dose but remains in the lower range compared to many other antipsychotics at their clinically effective doses. This lower D2 occupancy is thought to contribute to the favorable tolerability profile of lumateperone, particularly the low incidence of EPS.[2][6]

  • Significant serotonin transporter occupancy is observed at clinically relevant doses, supporting the potential for antidepressant effects.[4]

Modulation of Neurotransmitter Systems

Lumateperone exerts a complex and synergistic influence on the serotonin, dopamine, and glutamate systems.

Serotonergic System

As a potent 5-HT2A receptor antagonist, lumateperone can modulate downstream dopaminergic and glutamatergic signaling.[1][2] Its inhibition of SERT increases synaptic serotonin levels, which may contribute to its antidepressant-like effects observed in preclinical models.[7]

Dopaminergic System

Lumateperone's interaction with the dopamine D2 receptor is unique. It acts as a presynaptic partial agonist and a postsynaptic antagonist .[1][2][3]

  • Presynaptic Partial Agonism: At presynaptic D2 autoreceptors, lumateperone's partial agonist activity is thought to reduce dopamine synthesis and release in hyperdopaminergic states, without completely inhibiting dopamine neurotransmission.

  • Postsynaptic Antagonism: At postsynaptic D2 receptors, lumateperone acts as an antagonist, blocking the effects of excess dopamine, which is crucial for its antipsychotic effects.[1][2]

This dual action allows for a more nuanced modulation of dopamine signaling compared to pure D2 antagonists.

Glutamatergic System

Lumateperone indirectly modulates the glutamatergic system, which is implicated in the negative and cognitive symptoms of schizophrenia.[1][7] It has been shown to increase the phosphorylation of the GluN2B subunit of the NMDA receptor and promote AMPA receptor trafficking and function.[1] This is thought to occur, in part, through a D1 receptor-dependent mechanism and activation of the mTOR signaling pathway.[1][8] Preclinical studies have demonstrated that lumateperone can increase dopamine and glutamate levels in the medial prefrontal cortex.[9]

Signaling Pathways and Experimental Workflows

Lumateperone's Multifaceted Mechanism of Action

Lumateperone_Mechanism cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System cluster_glutamate Glutamatergic System Lumateperone_S Lumateperone 5HT2A 5-HT2A Receptor Lumateperone_S->5HT2A Antagonist SERT Serotonin Transporter (SERT) Lumateperone_S->SERT Inhibitor Serotonin_Increase ↑ Synaptic Serotonin SERT->Serotonin_Increase Lumateperone_D Lumateperone D2_Pre Presynaptic D2 Autoreceptor Lumateperone_D->D2_Pre Partial Agonist D2_Post Postsynaptic D2 Receptor Lumateperone_D->D2_Post Antagonist DA_Release ↓ Dopamine Release D2_Pre->DA_Release DA_Signal ↓ Postsynaptic Signaling D2_Post->DA_Signal Lumateperone_G Lumateperone D1 D1 Receptor Lumateperone_G->D1 Modulator mTOR mTOR Pathway D1->mTOR GluN2B NMDA Receptor (GluN2B Phosphorylation) D1->GluN2B AMPA AMPA Receptor Trafficking mTOR->AMPA Glutamate_Signal ↑ Glutamatergic Neurotransmission GluN2B->Glutamate_Signal AMPA->Glutamate_Signal

Caption: Overview of Lumateperone's mechanism of action.

Experimental Workflow for In Vitro Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes Expressing Target Receptor Start->Prep Incubate Incubate Membranes with Radioligand and Lumateperone (or competitor) Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Radioligand Separate->Quantify Analyze Data Analysis (e.g., IC50, Ki determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for radioligand binding assay.

Behavioral Pharmacology in Animal Models

Preclinical studies in animal models have demonstrated the antipsychotic-like and antidepressant-like properties of lumateperone.

  • Antipsychotic-like Activity: Lumateperone has been shown to be effective in animal models predictive of antipsychotic efficacy, such as the conditioned avoidance response (CAR) test. In this model, lumateperone suppresses the conditioned avoidance response without impairing the escape response, a profile characteristic of antipsychotic drugs.[9]

  • Antidepressant-like Activity: The inhibitory effect of lumateperone on the serotonin transporter is consistent with its observed antidepressant-like effects in preclinical models.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of lumateperone for various neurotransmitter receptors and transporters.

General Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells) or rodent brain tissue homogenates are prepared.

  • Incubation: Membranes are incubated in a buffered solution with a specific radioligand for the target receptor/transporter and varying concentrations of lumateperone.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand for the target. Specific binding is calculated by subtracting non-specific from total binding. The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Specific Radioligands (Examples):

  • 5-HT2A Receptor: [3H]ketanserin or [125I]DOI

  • D2 Receptor: [3H]spiperone or [3H]raclopride

  • Serotonin Transporter: [3H]citalopram or [3H]paroxetine

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in specific brain regions of freely moving animals following lumateperone administration.

Protocol:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens) of an anesthetized rodent.

  • Recovery: Animals are allowed to recover from surgery.

  • Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Lumateperone or vehicle is administered (e.g., intraperitoneally or orally).

  • Post-treatment Collection: Dialysate samples continue to be collected for several hours after drug administration.

  • Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels.

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like potential of lumateperone.

Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid that can deliver a mild foot shock.

  • Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the foot shock by moving to the other compartment during the presentation of the CS (an avoidance response). If the animal fails to move during the CS, it can escape the shock by moving to the other compartment after the shock has started (an escape response).

  • Testing: Once the animals are trained to a stable level of avoidance, they are treated with lumateperone or vehicle before being placed in the shuttle box.

  • Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.

Conclusion

The preclinical pharmacological profile of lumateperone tosylate reveals a novel and complex mechanism of action that distinguishes it from other antipsychotic agents. Its potent 5-HT2A antagonism, combined with a unique dual action at D2 receptors and modulation of the glutamate system, provides a strong rationale for its therapeutic potential in treating the diverse symptom domains of schizophrenia. The low affinity for off-target receptors associated with common antipsychotic side effects further supports its favorable safety and tolerability profile observed in preclinical studies. This in-depth guide provides a foundational understanding of the preclinical pharmacology of lumateperone for researchers and drug development professionals.

References

Synthesis of Lumateperone Tosylate Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its unique pharmacological profile, characterized by simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission, has established it as a significant agent in psychiatric medicine.[2] Lumateperone acts as a potent 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and an inhibitor of the serotonin transporter (SERT).[3][4] This multifaceted mechanism of action is thought to contribute to its efficacy against a broad range of symptoms with a favorable side-effect profile, particularly a low incidence of extrapyramidal symptoms.[2][5]

The complex tetracyclic core of lumateperone presents a rich scaffold for medicinal chemistry exploration. The development of analogues of lumateperone is a promising avenue for the discovery of novel therapeutic agents with tailored pharmacological properties for various neuropsychiatric and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis of lumateperone tosylate and offers strategic guidance for the rational design and synthesis of its analogues for research purposes.

Core Synthetic Strategy for the Lumateperone Scaffold

The synthesis of lumateperone involves the construction of a complex tetracyclic pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline core. Several synthetic routes have been reported, with a key strategy involving a Fischer indole (B1671886) synthesis to form a tricyclic indole intermediate, followed by the formation of the fourth ring.[6] A notable and practical synthesis was reported by Sun et al., which provides a scalable method for producing this compound.

Key Synthetic Steps:
  • Fischer Indole Synthesis: The synthesis often commences with a Fischer indole synthesis, reacting an appropriate hydrazine (B178648) with a cyclic ketone to generate a tricyclic indole.[6]

  • Reduction and Chiral Resolution: The resulting indole is then reduced, for example with triethylsilyl hydride, to the corresponding indoline (B122111).[6] As lumateperone is a chiral compound, a critical step is the diastereomeric resolution of the racemic cis-indoline, which can be achieved using a chiral acid like (S)-(+)-mandelic acid.

  • Formation of the Tetracyclic Core: The chirally pure indoline is then elaborated to form the final tetracyclic core. This can involve steps like N-alkylation and intramolecular cyclization.[6]

  • Final N-alkylation and Salt Formation: The tetracyclic core is then N-alkylated with a suitable chloro phenylbutanone derivative to introduce the side chain. Finally, the free base is treated with p-toluenesulfonic acid to furnish this compound.[6]

Experimental Protocols

The following protocols are based on the practical synthesis of this compound reported by Sun et al. and provide a foundation for researchers.

Synthesis of (cis)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (cis-11)
  • Procedure: To a 50 L reactor, charge 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (10) (5.0 kg, 17.4 mol). Slowly add methanesulfonic acid (20 kg) at ambient temperature over 1 hour, absorbing the evolved acid gases with an aqueous NaOH solution. Subsequently, add triethylsilane (8.1 kg, 70 mol) slowly to the reaction mixture at 30−40 °C over 3 hours. Stir the reaction solution at 30−40 °C for an additional hour. Separate the lower layer and add it slowly to a cooled 40% aqueous NaOH solution (20 kg) in a 50 L reactor over 3 hours, maintaining the temperature below 40 °C. Collect the resulting solid by suction filtration, wash with EtOH (1 L × 2), and dry at 50 °C for 12 hours to yield cis-11 (3.9 kg, 89%) as an off-white solid.

Chiral Resolution and Protection
  • Procedure: The racemic cis-11 can be resolved using S-(+)-mandelic acid to obtain the optically pure (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole. The resulting chirally pure intermediate is then protected, for example, with ethyl chloroformate. To a suspension of the mandelic acid salt of the desired enantiomer (1.8 kg, 4.44 mol) and Na2CO3 (540 g, 5.0 mol) in THF (8 kg), stir at 15−20 °C for 20 min. Add ethyl chloroformate (490 g, 4.5 mol) dropwise at 20−30 °C over 2 h. After stirring for another 30 min, concentrate the reaction mixture under reduced pressure. The resulting solid is mixed with water (8 kg) and stirred for 2 h. The solid is collected, washed with MeOH, and dried to give the protected intermediate (12).

Synthesis of Lumateperone (2)
  • Procedure: A suspension of the deprotected tetracyclic amine hydrochloride (16-HCl) (15.0 g, 0.056 mol), 4-chloro-1-(4-fluorophenyl)butan-1-one (17) (13.5 g, 0.067 mol), KI (11.3 g, 0.067 mol), and DIPEA (18.4 g, 0.14 mol) in dioxane (150 mL) is stirred and heated to 100 °C for 12 h. After cooling, the suspension is filtered through a celite pad. The filtrate is concentrated, and the resulting oil is dissolved in 2 N HCl and washed with EtOAc. The aqueous layer is cooled and basified with 40% NaOH to pH ~13, then extracted with EtOAc. The combined organic layers are washed, dried, and concentrated to give lumateperone (2) as a brown oil.

Formation of this compound (1)

Strategies for Analogue Synthesis

The modular nature of the lumateperone synthesis allows for the introduction of diversity at several key positions to explore the structure-activity relationship (SAR).

Modification of the Butyrophenone (B1668137) Side Chain

The 4-fluorophenyl group of the butyrophenone side chain is a key feature for interaction with the target receptors. Analogues can be synthesized by replacing 4-chloro-1-(4-fluorophenyl)butan-1-one with other substituted 4-chloro-1-arylbutan-1-ones in the final N-alkylation step.

  • Potential Modifications:

    • Varying the substituent on the phenyl ring (e.g., Cl, Br, OCH₃, CF₃) to probe electronic and steric effects.

    • Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine).

Modification of the Tetracyclic Core

The tetracyclic core offers several positions for modification, although this may require more extensive synthetic efforts starting from modified building blocks.

  • Potential Modifications:

    • Substitution on the Aromatic Ring: Starting with substituted (2-bromophenyl)hydrazines in the Fischer indole synthesis can introduce substituents on the aromatic ring of the pyrido[4,3-b]indole core.

    • Modification of the Piperidine (B6355638) Ring: The methyl group on the piperidine nitrogen can be replaced with other alkyl groups through reductive amination with different aldehydes.

Data Presentation

The following table summarizes the key pharmacological data for lumateperone. When synthesizing analogues, a similar table should be constructed to facilitate comparison and SAR analysis.

Compound5-HT2A Ki (nM)D2 Ki (nM)SERT Ki (nM)
Lumateperone0.543261-62

(Data sourced from multiple references)[3][7]

Mandatory Visualizations

Signaling Pathways of Lumateperone

Lumateperone_Signaling cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System cluster_glutamate Glutamatergic System Lumateperone_S Lumateperone SERT SERT Lumateperone_S->SERT Inhibition HT2A_R 5-HT2A Receptor Lumateperone_S->HT2A_R Antagonism Lumateperone_D Lumateperone Pre_D2_R Presynaptic D2 Receptor Lumateperone_D->Pre_D2_R Partial Agonism Post_D2_R Postsynaptic D2 Receptor Lumateperone_D->Post_D2_R Antagonism Lumateperone_G Lumateperone D1_R D1 Receptor Lumateperone_G->D1_R Modulation NMDA_R NMDA Receptor D1_R->NMDA_R Enhances Signaling

Caption: Signaling pathways modulated by lumateperone.

Experimental Workflow for Lumateperone Analogue Synthesis

Analogue_Synthesis_Workflow Start Starting Materials (e.g., Substituted Hydrazine, Cyclic Ketone) Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole Reduction Reduction to Indoline Fischer_Indole->Reduction Resolution Chiral Resolution Reduction->Resolution Core_Formation Tetracyclic Core Formation Resolution->Core_Formation Alkylation N-Alkylation with Substituted Chloro-Butyrophenone Core_Formation->Alkylation Purification Purification (e.g., Chromatography) Alkylation->Purification Salt_Formation Tosylate Salt Formation Purification->Salt_Formation Final_Analogue Lumateperone Analogue Salt_Formation->Final_Analogue

Caption: General workflow for the synthesis of lumateperone analogues.

Conclusion

The synthesis of this compound analogues presents a compelling opportunity for the discovery of novel central nervous system therapeutics. By leveraging the established synthetic routes for the parent compound and strategically modifying key structural motifs, researchers can explore the chemical space around this privileged scaffold. This guide provides the foundational knowledge and experimental framework to embark on such medicinal chemistry endeavors. Careful consideration of the structure-activity relationships, guided by systematic analogue synthesis and biological evaluation, will be paramount in developing next-generation modulators of the serotonin, dopamine, and glutamate systems.

References

Methodological & Application

Validated UV-Visible Spectrophotometry Method for the Quantification of Lumateperone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumateperone (B1672687) is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of lumateperone in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. This document outlines a validated UV-Visible spectrophotometry method that is simple, cost-effective, precise, and accurate for the estimation of lumateperone.[3] The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Principle

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This validated method involves measuring the absorbance of lumateperone in a suitable solvent at its wavelength of maximum absorbance (λmax).

Experimental

Instrumentation

A double-beam UV-Visible spectrophotometer is used for all absorbance measurements.[1][3] Quartz cells with a 1 cm path length are utilized for holding the sample and blank solutions.[1][3]

Reagents and Materials
  • Lumateperone Tosylate Active Pharmaceutical Ingredient (API)[3]

  • Methanol (B129727) (Analytical Grade)[1][6]

  • Water (Analytical Grade)[1]

  • Dimethyl Sulfoxide (DMSO) (Analytical Grade)[3]

Selection of Solvent and Wavelength of Maximum Absorbance (λmax)

The choice of solvent is critical as it can influence the absorption spectrum of the analyte. Several solvent systems have been reported for the analysis of lumateperone, with the corresponding λmax values summarized in the table below. For this protocol, a mixture of methanol and water (70:30 v/v) is selected as the diluent, and the λmax is determined to be 313 nm.[2]

Protocols

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound API.[2][3][6]

  • Transfer the weighed API into a 100 mL volumetric flask.[2][3][6]

  • Dissolve the API in a small amount of the chosen solvent system (e.g., Methanol:Water 70:30 v/v).[1][2]

  • Make up the volume to 100 mL with the same solvent to obtain a standard stock solution with a concentration of 100 µg/mL.[2][3][6]

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the solvent system to achieve concentrations within the desired linear range (e.g., 10-50 µg/mL).[2]

  • Measure the absorbance of each working standard solution at the determined λmax (313 nm) against the solvent blank.[2]

  • Plot a calibration curve of absorbance versus concentration.

  • The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should be close to 0.999.[4][6]

Preparation of Sample Solution (from Pharmaceutical Dosage Form)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of lumateperone and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the solvent system and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the solvent system.

  • Filter the solution through a suitable filter paper.

  • From the filtrate, make appropriate dilutions to obtain a final concentration within the linearity range.

  • Measure the absorbance of the final sample solution at 313 nm against the solvent blank.

  • The concentration of lumateperone in the sample can be determined from the calibration curve.

Method Validation Summary

The developed UV-Visible spectrophotometry method for lumateperone has been validated as per ICH guidelines for various parameters. A summary of the validation data from different reported methods is presented in the tables below for easy comparison.

Table 1: Summary of Different Solvent Systems and λmax for Lumateperone Analysis

Solvent SystemRatio (v/v)Wavelength of Maximum Absorbance (λmax)Reference
Methanol:Water70:30313 nm[1][2]
Water:Methanol50:50227 nm[4][7]
Methanol-243 nm[6]
Methanol:Dimethyl Sulfoxide (DMSO)70:30250 nm[3]
Methanol-233 nm[8]

Table 2: Summary of Validation Parameters for Lumateperone UV-Visible Spectrophotometry Methods

ParameterMethod 1Method 2Method 3Method 4
Solvent System Methanol:Water (70:30)Water:Methanol (50:50)MethanolMethanol:DMSO (70:30)
λmax 313 nm[2]227 nm[4][7]243 nm[6]250 nm[3]
Linearity Range (µg/mL) 10-50[2]5-15[4][7]5-45[6]12-52[3]
Correlation Coefficient (R²) Not Specified0.9997[4][7]0.9999[6]0.9997[3]
Accuracy (% Recovery) Not Specified98.0 - 102.0[4][5]99.525[6]Not Specified
Precision (% RSD) Not Specified< 2[4][5]0.145797[6]Not Specified
Limit of Detection (LOD) (µg/mL) Not SpecifiedNot Specified0.315[6]Not Specified
Limit of Quantitation (LOQ) (µg/mL) Not SpecifiedNot Specified0.964[6]22.5013[3]

Diagrams

Caption: Experimental Workflow for Validated UV-Visible Spectrophotometry of Lumateperone.

logical_relationship cluster_method UV-Visible Spectrophotometry Method cluster_principle Governing Principle cluster_output Output & Validation drug Lumateperone absorbance Absorbance Measurement drug->absorbance solvent Solvent System (e.g., Methanol:Water) solvent->absorbance instrument UV-Vis Spectrophotometer instrument->absorbance beer_lambert Beer-Lambert Law beer_lambert->absorbance concentration Concentration Determination absorbance->concentration validation Method Validation (ICH Guidelines) concentration->validation

Caption: Logical Relationship of the Analytical Method Components.

References

In Vitro Assay Protocols for Determining Lumateperone Tosylate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lumateperone (B1672687), as the tosylate salt, is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its unique pharmacological profile is characterized by a combination of activities at serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) receptors.[2] Lumateperone is a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism.[3][4][5] It also inhibits the serotonin transporter (SERT).[3][5] This complex mechanism of action is thought to contribute to its efficacy and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms.[6]

These application notes provide detailed protocols for in vitro assays to characterize the binding and functional activity of lumateperone tosylate at its key molecular targets. The protocols are intended for researchers, scientists, and drug development professionals.

Data Summary

The following table summarizes the in vitro binding affinities (Ki) of lumateperone for its primary targets and selected off-target receptors.

TargetKi (nM)Reference
Serotonin 5-HT2A Receptor0.54[3][6]
Dopamine D2 Receptor32[3][6]
Dopamine D1 Receptor52[6]
Serotonin Transporter (SERT)62[3][6]
Alpha-1 Adrenergic Receptor73[6]
Histamine H1 Receptor>1000[6]
Muscarinic Receptors (M1-5)>1000[7]

Signaling Pathways and Experimental Workflows

Lumateperone Signaling Pathways cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System LUM Lumateperone HT2A 5-HT2A Receptor LUM->HT2A Antagonist SERT SERT LUM->SERT Inhibitor Gq Gq Protein HT2A->Gq Activates Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake PLC Phospholipase C Gq->PLC Activates Ca_release Ca2+ Release PLC->Ca_release Increases LUM_D2 Lumateperone Pre_D2 Presynaptic D2 Receptor LUM_D2->Pre_D2 Partial Agonist Post_D2 Postsynaptic D2 Receptor LUM_D2->Post_D2 Antagonist Dopamine_release Dopamine Release Pre_D2->Dopamine_release Inhibits Dopamine_signaling Dopamine Signaling Post_D2->Dopamine_signaling

Caption: Lumateperone's primary signaling mechanisms.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes incubation Incubate Membranes with Radioligand and Lumateperone prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis end End analysis->end

References

Application Notes: Elucidating Lumateperone's Multifaceted Mechanism of Action Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lumateperone (B1672687) is a novel second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1] Its therapeutic efficacy is attributed to a unique and complex pharmacological profile, characterized by the simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems.[1][2][3] Unlike other antipsychotics, lumateperone exhibits a distinct combination of high-affinity antagonism at serotonin 5-HT2A receptors, presynaptic partial agonism and postsynaptic antagonism at dopamine D2 receptors, and D1 receptor-dependent modulation of glutamate signaling.[1][4][5][6] This multifaceted mechanism is thought to contribute to its broad therapeutic window and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms and metabolic disturbances.[2][7][8]

Cell-based assays are indispensable tools for dissecting the intricate molecular interactions and downstream signaling events that constitute lumateperone's mechanism of action. These in vitro systems allow for the precise quantification of receptor binding, functional activity, and the modulation of intracellular signaling cascades in a controlled environment. This document provides detailed protocols for a suite of cell-based assays designed to investigate lumateperone's effects on its key molecular targets.

Data Presentation: Lumateperone Receptor Binding Profile

The following table summarizes the in vitro binding affinities (Ki) of lumateperone for key central nervous system receptors and transporters. A lower Ki value indicates a higher binding affinity.

TargetBinding Affinity (Ki, nM)Reference
Serotonin 5-HT2A Receptor0.54[2][4][9]
Dopamine D2 Receptor32[2][4][9]
Dopamine D1 Receptor41 - 52[2][4][10]
Serotonin Transporter (SERT)33 - 62[4][7][10]
Dopamine D4 Receptor< 100[7][10]
Alpha-1 Adrenergic Receptors73 - 173[2][9]
Histamine H1 Receptor> 1000[2]
Muscarinic ReceptorsLow Affinity (>100 nM)[10]

Signaling Pathways and Experimental Overviews

Lumateperone's Primary Target Engagement

Lumateperone's mechanism is initiated by its interaction with multiple receptors. It is a potent 5-HT2A antagonist, a D2 receptor modulator (presynaptic partial agonist/postsynaptic antagonist), a SERT inhibitor, and it indirectly modulates glutamate via D1 receptor stimulation.[2][4][5]

cluster_receptors Primary Molecular Targets cluster_effects Functional Effects Lumateperone Lumateperone R_5HT2A 5-HT2A Receptor Lumateperone->R_5HT2A R_D2 D2 Receptor Lumateperone->R_D2 R_SERT SERT Lumateperone->R_SERT R_D1 D1 Receptor Lumateperone->R_D1 Effect_5HT2A Antagonism R_5HT2A->Effect_5HT2A Effect_D2 Postsynaptic Antagonism & Presynaptic Partial Agonism R_D2->Effect_D2 Effect_SERT Inhibition R_SERT->Effect_SERT Effect_D1 Modulation R_D1->Effect_D1

Figure 1. Lumateperone's primary receptor interactions.
Downstream Signaling Cascades

Activation or inhibition of these primary targets triggers downstream intracellular signaling cascades. For instance, 5-HT2A antagonism prevents Gq-protein activation and subsequent calcium release.[11] D2 antagonism blocks Gi-protein signaling, preventing the inhibition of adenylyl cyclase and leading to normalized cAMP levels.[12] D1 receptor stimulation activates Gs-proteins, leading to downstream effects that include the phosphorylation of glutamate receptors.[5]

cluster_5HT2A 5-HT2A Pathway (Gq) cluster_D2 Postsynaptic D2 Pathway (Gi) cluster_D1_Glu D1-Dependent Glutamate Modulation Luma1 Lumateperone R_5HT2A 5-HT2A-R Luma1->R_5HT2A Gq Gq Protein R_5HT2A->Gq PLC PLC Gq->PLC X IP3 IP3 PLC->IP3 X Ca ↑ Intracellular Ca²⁺ IP3->Ca X Luma2 Lumateperone R_D2 D2-R Luma2->R_D2 Gi Gi Protein R_D2->Gi AC Adenylyl Cyclase Gi->AC X cAMP ↓ cAMP AC->cAMP X Luma3 Lumateperone R_D1 D1-R Luma3->R_D1 Gs Gs Protein R_D1->Gs PKA PKA / other kinases Gs->PKA GluN2B GluN2B Phosphorylation PKA->GluN2B NMDA ↑ NMDA/AMPA Activity GluN2B->NMDA A 1. Seed 5-HT2A-expressing cells (e.g., HEK293) B 2. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with Lumateperone B->C D 4. Add 5-HT2A agonist (e.g., Serotonin) C->D E 5. Measure fluorescence (kinetic read) D->E F 6. Analyze data (IC50) E->F A 1. Seed D2-expressing cells (e.g., CHO-K1) B 2. Pre-incubate cells with Lumateperone and a phosphodiesterase inhibitor A->B C 3. Add D2 agonist (e.g., Dopamine) B->C D 4. Add Forskolin to stimulate cAMP production C->D E 5. Incubate and lyse cells D->E F 6. Quantify cAMP using HTRF, ELISA, or similar E->F G 7. Analyze data (IC50) F->G A 1. Culture neuronal cells (e.g., SH-SY5Y) or D1-expressing cells B 2. Serum-starve cells to reduce basal kinase activity A->B C 3. Treat cells with Lumateperone B->C D 4. Lyse cells and collect protein C->D E 5. Measure p-Akt / p-GSK-3β via Western Blot or ELISA D->E F 6. Quantify and analyze results E->F A 1. Seed SERT-expressing cells (e.g., HEK293) B 2. Pre-incubate cells with Lumateperone A->B C 3. Add radiolabeled [³H]-Serotonin B->C D 4. Incubate to allow uptake C->D E 5. Wash cells and terminate uptake (ice-cold buffer) D->E F 6. Lyse cells and measure radioactivity via LSC E->F G 7. Analyze data (IC50) F->G

References

Application Note: Sample Preparation of Lumateperone Tosylate for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumateperone (B1672687) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2][3] Marketed as lumateperone tosylate, its unique pharmacological profile involves the simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[3] Accurate and reliable quantification of lumateperone in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides detailed protocols for the preparation of this compound samples from pharmaceutical capsules and human plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties of this compound

PropertyValue
Chemical Name 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one 4-methylbenzenesulfonate
Molecular Formula C₂₄H₂₈FN₃O • C₇H₈O₃S
Molecular Weight 565.7 g/mol
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, DMSO, and acetonitrile (B52724). Sparingly soluble in aqueous buffers.

Part 1: Sample Preparation from Pharmaceutical Capsules

This protocol describes the extraction of lumateperone from its capsule formulation for potency and purity analysis. The commercial formulation often contains excipients such as mannitol, croscarmellose sodium, talc, and magnesium stearate.

Experimental Protocol

  • Sample Collection: Accurately weigh the contents of at least five this compound capsules (e.g., 42 mg lumateperone free base) and calculate the average weight.

  • Sample Preparation:

    • Accurately weigh a portion of the pooled capsule powder equivalent to 10 mg of lumateperone.[4]

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol (HPLC grade) to the flask.

    • Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient.[4]

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with methanol.

    • Vortex for 1 minute to ensure homogeneity.[4]

  • Filtration:

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients.

  • Dilution:

    • Perform serial dilutions of the filtered stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to achieve a final concentration within the calibration range of the LC-MS/MS method.

  • Analysis:

    • The resulting solution is ready for injection into the LC-MS/MS system.

Part 2: Sample Preparation from Human Plasma

This section details two common methods for the extraction of lumateperone from human plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). These methods are designed to remove endogenous interferences such as proteins and phospholipids (B1166683) prior to LC-MS/MS analysis.

Method A: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for sample cleanup. Acetonitrile is a commonly used solvent for this purpose as it is effective in precipitating plasma proteins.[5][6]

Experimental Protocol

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled lumateperone) to the plasma sample.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability) to the plasma sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional):

    • The supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.

  • Analysis:

    • The prepared sample is ready for injection into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, often resulting in lower matrix effects and improved sensitivity. A polymeric reversed-phase sorbent like Oasis HLB is suitable for extracting a broad range of compounds, including lumateperone.[7][8][9]

Experimental Protocol

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 10 µL of an internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (e.g., 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute lumateperone and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis:

    • The reconstituted sample is ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes typical quantitative data for a bioanalytical method for lumateperone in human plasma using SPE, as would be expected during method validation.

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 ng/mL
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 8%
Recovery Consistent and reproducible85-95%
Matrix Effect CV ≤ 15%< 12%

Visualizations

G cluster_plasma_prep Plasma Sample Preparation Workflow (SPE) plasma 100 µL Plasma Sample is Add Internal Standard plasma->is acid Pre-treat with 4% H3PO4 is->acid load Load Sample acid->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analyte (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Solid-Phase Extraction of Lumateperone from Plasma.

G cluster_pathway Lumateperone Signaling Pathway cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System Lumateperone Lumateperone SERT SERT Lumateperone->SERT Inhibits HT2A 5-HT2A Receptor Lumateperone->HT2A Antagonizes D2_post Postsynaptic D2 Receptor Lumateperone->D2_post Antagonizes D2_pre Presynaptic D2 Autoreceptor Lumateperone->D2_pre Partial Agonist Serotonin_reuptake ↓ Serotonin Reuptake SERT->Serotonin_reuptake Dopamine_signal ↓ Dopamine Signaling D2_post->Dopamine_signal Dopamine_release ↓ Dopamine Release D2_pre->Dopamine_release

Caption: Key Signaling Pathways of Lumateperone.

References

Application Notes and Protocols for Assessing Lumateperone Tosylate Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687) tosylate, the salt form of lumateperone, is a novel second-generation antipsychotic with a unique pharmacological profile involving the modulation of serotonin, dopamine, and glutamate (B1630785) neurotransmission.[1][2] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) to engage its targets within the central nervous system (CNS). Lumateperone is characterized as a highly lipophilic compound that readily traverses the BBB, a property facilitated by its interaction with the Multidrug Resistance Protein 1 (MDR1) transporter.[1][3]

These application notes provide a comprehensive overview of established and advanced techniques for quantifying the BBB penetration of lumateperone tosylate. The protocols detailed herein are designed to guide researchers in obtaining robust and reproducible data for preclinical and clinical research, as well as for drug development programs. The methodologies cover in vitro models for initial screening and mechanistic studies, in vivo techniques for measuring brain concentrations in a physiological context, and in silico and human imaging approaches to ascertain target engagement in the living brain.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the BBB penetration and CNS distribution of lumateperone.

Table 1: Preclinical Brain Penetration Data for Lumateperone

ParameterSpeciesValueMethodReference
Brain-to-Plasma RatioRodent1:3.4 to 1:21In vivo administration and tissue harvesting[1]
BioavailabilityRat<5% (oral)Pharmacokinetic study with LC-MS/MS[4]

Table 2: Human Positron Emission Tomography (PET) Receptor Occupancy Data for Lumateperone

ReceptorBrain RegionDose (oral)Peak Occupancy (%)RadiotracerReference
Dopamine D2Dorsal Striatum60 mg~39%[¹¹C]raclopride[5][6]
Dopamine D2Striatum10 mg~12%[¹¹C]raclopride[5][7]
Dopamine D2Striatum40 mgup to 39%[¹¹C]raclopride[7]
Serotonin 5-HT2ACortex10 mg>80%[¹¹C]MDL 100907[5][8]
Serotonin Transporter (SERT)Striatum40 mg8% - 33%[¹¹C]DASB[8]

Experimental Protocols

Part 1: In Vitro Blood-Brain Barrier Permeability Assessment

In vitro models are indispensable for the initial screening of BBB permeability and for investigating the mechanisms of transport, including the role of efflux transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene.

This protocol describes a monoculture BBB model using the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3. This model is suitable for higher-throughput screening of passive permeability.

Materials:

  • hCMEC/D3 cells

  • Complete endothelial cell growth medium

  • Rat tail collagen type I

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • This compound

  • LC-MS/MS system for quantification

Procedure:

  • Coating Transwell Inserts: Coat the apical side of the Transwell inserts with rat tail collagen type I (50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the excess collagen solution and allow the inserts to dry.

  • Cell Seeding: Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10⁴ cells/cm². Culture the cells in complete endothelial cell growth medium until a confluent monolayer is formed (typically 3-4 days).

  • Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) using a voltmeter. TEER values should stabilize before proceeding. Additionally, assess paracellular permeability by adding Lucifer yellow to the apical chamber and measuring its transport to the basolateral chamber over time.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification and Data Analysis:

    • Analyze the concentration of lumateperone in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport into the receiver chamber

      • A is the surface area of the Transwell membrane

      • C₀ is the initial concentration in the donor chamber

This protocol determines if lumateperone is a substrate of the P-gp efflux transporter using a cell line that overexpresses human P-gp.

Materials:

  • MDCK-MDR1 (P-gp overexpressing) and MDCK-WT (wild-type) cells

  • Complete cell culture medium for MDCK cells

  • Transwell® inserts

  • Transport buffer (e.g., HBSS)

  • This compound

  • A known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture MDCK-MDR1 and MDCK-WT cells on Transwell inserts until a confluent monolayer is formed, as confirmed by TEER measurements.

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Inhibition Study: Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor in both chambers.

  • Quantification and Data Analysis:

    • Quantify lumateperone concentrations using LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions in both cell lines, with and without the inhibitor.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor and is not observed in MDCK-WT cells, indicates that lumateperone is a substrate of P-gp.

Part 2: In Vivo Assessment of Brain Penetration

In vivo studies in animal models are crucial for understanding the pharmacokinetics of lumateperone in the brain under physiological conditions.

This protocol determines the overall distribution of lumateperone to the brain relative to the plasma.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • This compound formulation for administration (e.g., intravenous or oral)

  • Anesthesia

  • Equipment for blood collection and brain harvesting

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer this compound to rats at a specified dose and route.

  • Sample Collection: At a predetermined time point (e.g., at the time of expected peak plasma concentration), anesthetize the animals.

    • Collect a blood sample via cardiac puncture into tubes containing an anticoagulant. Centrifuge to obtain plasma.

    • Perform transcardial perfusion with saline to remove blood from the brain vasculature.

    • Harvest the whole brain.

  • Sample Processing:

    • Weigh the brain tissue and homogenize it in a suitable buffer.

    • Process plasma and brain homogenate samples (e.g., by protein precipitation or liquid-liquid extraction) to extract lumateperone.

  • Quantification and Data Analysis:

    • Quantify the concentration of lumateperone in plasma (Cₚ) and brain homogenate (Cbr) using a validated LC-MS/MS method.

    • Calculate the Brain-to-Plasma Ratio (Kp) : Kp = Cbr / Cₚ

This technique allows for the continuous measurement of unbound lumateperone concentrations in the extracellular fluid of specific brain regions.

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical tools

  • Dental cement

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • LC-MS/MS system

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum) using stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

    • Collect baseline dialysate samples.

    • Administer this compound to the rat.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-dose.

  • Sample Analysis:

    • Quantify the concentration of lumateperone in the dialysate samples using a highly sensitive LC-MS/MS method.

  • Data Analysis:

    • Plot the unbound brain concentration of lumateperone over time to determine its pharmacokinetic profile in the brain, including Cmax, Tmax, and AUC.

Part 3: Human Brain Receptor Occupancy Assessment

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the engagement of a drug with its target receptors in the living human brain.

This protocol outlines the general procedure for a receptor occupancy PET study.

Materials:

  • Human subjects (healthy volunteers or patients)

  • This compound

  • PET scanner

  • Radiotracers:

    • For D2 receptors: [¹¹C]raclopride

    • For 5-HT2A receptors: [¹¹C]MDL 100907

  • Automated blood sampling system (optional)

  • MRI scanner for anatomical reference

Procedure:

  • Subject Screening and Preparation: Ensure subjects meet all inclusion/exclusion criteria. Obtain informed consent.

  • Baseline PET Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of the radiotracer.

    • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Drug Administration: Administer a single oral dose of this compound.

  • Post-Dose PET Scan:

    • At a time corresponding to the expected peak plasma concentration of lumateperone, perform a second PET scan using the same radiotracer and acquisition parameters as the baseline scan.

  • Image and Data Analysis:

    • Reconstruct the PET images and co-register them with the subject's MRI scan for anatomical localization of brain regions of interest (e.g., striatum for D2, cortex for 5-HT2A).

    • Calculate the binding potential (BP_ND) of the radiotracer in the regions of interest for both the baseline and post-dose scans.

    • Calculate Receptor Occupancy (RO) : RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100

Visualizations

experimental_workflow_in_vitro cluster_permeability Protocol 1: Permeability Assay cluster_efflux Protocol 2: P-gp Substrate Assay p1_node1 Coat Transwell Inserts (Collagen) p1_node2 Seed hCMEC/D3 Cells p1_node1->p1_node2 p1_node3 Assess Barrier Integrity (TEER, Lucifer Yellow) p1_node2->p1_node3 p1_node4 Add Lumateperone to Apical Chamber p1_node3->p1_node4 p1_node5 Sample from Basolateral Chamber p1_node4->p1_node5 p1_node6 Quantify with LC-MS/MS p1_node5->p1_node6 p1_node7 Calculate Papp p1_node6->p1_node7 p2_node1 Culture MDCK-MDR1 & MDCK-WT Cells on Transwells p2_node2 Bidirectional Assay (A-B & B-A) - Lumateperone p2_node1->p2_node2 p2_node3 Bidirectional Assay with Inhibitor (+ Verapamil) p2_node1->p2_node3 p2_node4 Quantify with LC-MS/MS p2_node2->p2_node4 p2_node3->p2_node4 p2_node5 Calculate Efflux Ratio (ER) p2_node4->p2_node5 experimental_workflow_in_vivo cluster_kp Protocol 3: Brain-to-Plasma Ratio (Kp) cluster_microdialysis Protocol 4: In Vivo Microdialysis kp_node1 Administer Lumateperone to Rat kp_node2 Collect Blood and Brain Tissue kp_node1->kp_node2 kp_node3 Process Samples (Plasma & Brain Homogenate) kp_node2->kp_node3 kp_node4 Quantify with LC-MS/MS kp_node3->kp_node4 kp_node5 Calculate Kp kp_node4->kp_node5 md_node1 Stereotaxic Surgery: Implant Guide Cannula md_node2 Insert Microdialysis Probe md_node1->md_node2 md_node3 Collect Baseline Dialysate md_node2->md_node3 md_node4 Administer Lumateperone md_node3->md_node4 md_node5 Collect Post-Dose Dialysate md_node4->md_node5 md_node6 Quantify with LC-MS/MS md_node5->md_node6 md_node7 Determine Brain PK Profile md_node6->md_node7 experimental_workflow_pet cluster_pet title Protocol 5: PET Receptor Occupancy pet_node1 Baseline PET Scan (Inject Radiotracer, e.g., [¹¹C]raclopride) pet_node2 Administer Oral Dose of This compound pet_node1->pet_node2 pet_node3 Post-Dose PET Scan (Inject Radiotracer again) pet_node2->pet_node3 pet_node4 Image Co-registration with MRI pet_node3->pet_node4 pet_node5 Calculate Binding Potential (BP_ND) for Baseline and Post-Dose pet_node4->pet_node5 pet_node6 Calculate Receptor Occupancy (%) pet_node5->pet_node6

References

Application Notes and Protocols: Lumateperone Tosylate Formulation for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of lumateperone (B1672687) tosylate for preclinical research in rodent models. The information is intended to guide researchers in preparing formulations for oral, intraperitoneal, and intravenous administration, as well as to provide a validated method for analyzing the concentration and stability of the prepared formulations.

Introduction

Lumateperone is an atypical antipsychotic agent that acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic D2 receptor partial agonist and postsynaptic D2 antagonist, and a serotonin transporter (SERT) inhibitor.[1] This multimodal mechanism of action allows it to modulate the serotonin, dopamine, and glutamate (B1630785) neurotransmitter systems.[2][3][4] Due to its poor water solubility, careful formulation is required for preclinical in vivo studies to ensure accurate and reproducible dosing.[1][5]

Physicochemical Properties of Lumateperone Tosylate
PropertyValueReference
Molecular FormulaC24H28FN3O • C7H8O3S[5]
Molecular Weight565.7 g/mol [5]
Solubility in WaterSparingly soluble[5]
Solubility in Organic SolventsSoluble in DMSO (approx. 10 mg/mL), DMF (approx. 25 mg/mL), and Ethanol (approx. 1 mg/mL)[5]
StorageStore as a solid at -20°C for up to 4 years.[5]

Signaling Pathway

The following diagram illustrates the primary signaling pathways modulated by lumateperone.

Lumateperone_Mechanism_of_Action LUM Lumateperone SERT Serotonin Transporter (SERT) LUM->SERT Inhibition DA_D2 Dopamine D2 Receptor LUM->DA_D2 Partial Agonism (Presynaptic) Antagonism (Postsynaptic) SER_5HT2A Serotonin 5-HT2A Receptor LUM->SER_5HT2A Antagonism SynapticSerotonin Synaptic Serotonin SERT->SynapticSerotonin Reuptake PresynapticNeuron Presynaptic Dopamine Neuron DA_D2->PresynapticNeuron Autoregulation PostsynapticNeuron2 Postsynaptic Neuron DA_D2->PostsynapticNeuron2 Signal Transduction PostsynapticNeuron1 Postsynaptic Neuron SER_5HT2A->PostsynapticNeuron1 Signal Transduction SynapticSerotonin->SER_5HT2A Activation SynapticDopamine Synaptic Dopamine SynapticDopamine->DA_D2 Activation PresynapticNeuron->SynapticDopamine Release

Mechanism of action of lumateperone.

Preclinical Formulation Protocols

Due to its low aqueous solubility, this compound requires a vehicle that can solubilize or suspend the compound for in vivo administration. The following protocols are recommended for oral (gavage), intraperitoneal (IP), and intravenous (IV) routes.

General Preparation Workflow

The following diagram outlines the general workflow for preparing a this compound formulation.

Formulation_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve add_excipients Add Co-solvents/Surfactants (e.g., PEG300, Tween 80) dissolve->add_excipients add_vehicle Add Final Vehicle (e.g., Saline or Water) add_excipients->add_vehicle mix Vortex/Sonicate to Homogenize add_vehicle->mix qc Perform Quality Control (QC) (e.g., HPLC analysis) mix->qc end Ready for Administration qc->end

General workflow for formulation preparation.

Recommended Vehicle Composition
Vehicle ComponentPercentage (v/v)Purpose
DMSO10%Primary Solvent
PEG30040%Co-solvent/Solubilizer
Tween 805%Surfactant/Emulsifier
Saline (0.9% NaCl)45%Final Vehicle
Preparation Protocol

This protocol is for the preparation of a 1 mg/mL stock solution of this compound. This can be further diluted with the vehicle to achieve the desired final concentration for dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 1 mg/mL stock solution, weigh 10 mg of the compound.

  • Initial Dissolution: In a 15 mL conical tube, add the weighed this compound. Add 1 mL of DMSO (10% of the final volume). Vortex until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Addition of Co-solvent and Surfactant: To the dissolved solution, add 4 mL of PEG300 (40% of the final volume). Vortex thoroughly.

  • Addition of Surfactant: Add 0.5 mL of Tween 80 (5% of the final volume). Vortex until the solution is homogeneous.

  • Final Vehicle Addition: In a 50 mL conical tube, add 4.5 mL of sterile saline (45% of the final volume). Slowly add the drug mixture from the 15 mL tube to the saline while vortexing.

  • Homogenization: Continue to vortex the final solution for 2-3 minutes. If the solution appears cloudy, sonicate for 5-10 minutes until it becomes a clear, homogenous solution.

  • Storage: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[5] A stability study is recommended to confirm the integrity of the formulation under specific storage conditions.

Quality Control: HPLC Analysis

To ensure the accuracy of the prepared formulation, the concentration of this compound should be verified using a validated High-Performance Liquid Chromatography (HPLC) method.

HPLC Method Parameters
ParameterConditionReference
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[2][6]
Mobile Phase Methanol (B129727):0.1% Orthophosphoric Acid in water (45:55% v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 227 nm[2][6]
Injection Volume 10 µL[6]
Column Temperature Ambient[6]
Run Time 10 minutes[6]
Retention Time Approximately 9.28 minutes[6]
Standard and Sample Preparation Protocol

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%)

  • Ultrapure water

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated pipettes

  • HPLC vials

Procedure:

Mobile Phase Preparation:

  • Prepare 0.1% orthophosphoric acid in water by adding 1 mL of 85% orthophosphoric acid to 1 L of ultrapure water.

  • Mix methanol and 0.1% orthophosphoric acid in a 45:55 ratio.

  • Degas the mobile phase using a sonicator or vacuum filtration.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate to dissolve.

  • Bring the volume to 100 mL with methanol and mix well.

Working Standard Solutions:

  • Prepare a series of working standard solutions with concentrations ranging from 2 to 10 µg/mL by diluting the standard stock solution with the mobile phase.[6] These will be used to generate a calibration curve.

Sample Preparation:

  • Take an aliquot of the prepared this compound formulation.

  • Dilute the sample with the mobile phase to a theoretical concentration within the range of the calibration curve (e.g., 5 µg/mL). A serial dilution may be necessary.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Analysis:

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solution.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Administration Guidelines for Rodents

Oral Gavage:

  • Dose Volume: Typically 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Procedure: Use a proper-sized gavage needle. Ensure the animal is properly restrained to avoid injury.

Intraperitoneal (IP) Injection:

  • Dose Volume: Typically 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Procedure: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

Intravenous (IV) Injection:

  • Dose Volume: Typically 1-5 mL/kg for rats and 5 mL/kg for mice.

  • Procedure: Administer via the tail vein. The formulation should be sterile-filtered (0.22 µm filter) before injection.

Note: Always adhere to institutional guidelines for animal handling and dosing procedures.

Stability Considerations

This compound formulations, especially aqueous-based ones, should ideally be prepared fresh daily.[5] It is highly recommended that researchers conduct their own stability studies for the specific formulation and storage conditions being used. This can be done by analyzing the concentration of this compound in the formulation at various time points (e.g., 0, 4, 8, 24 hours) using the HPLC method described above.

By following these detailed application notes and protocols, researchers can confidently prepare and analyze this compound formulations for their preclinical studies, ensuring accurate and reliable results.

References

Application Notes and Protocols for Forced Degradation Studies of Lumateperone Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on lumateperone (B1672687) tosylate. The information is intended to guide researchers in understanding the stability of the drug substance under various stress conditions, identifying potential degradation products, and developing stability-indicating analytical methods as per regulatory requirements.

Introduction

Lumateperone tosylate is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to elucidate its degradation pathways. This information is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the drug product.

This document outlines the protocols for subjecting this compound to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It also details the analytical methodologies for the separation and characterization of the resulting degradation products.

Quantitative Data Summary

The following table summarizes the percentage of degradation of lumateperone observed under different forced degradation conditions as reported in various studies.

Stress ConditionReagent/ConditionTimeTemperature% DegradationAnalytical MethodReference
Acidic Hydrolysis2 N HCl3 hoursRoom Temperature13.45%UV Spectroscopy[3]
Alkaline HydrolysisNot Specified3 hoursRoom Temperature9.74%UV Spectroscopy[3]
Oxidative DegradationH2O2Not SpecifiedNot Specified10-20%RP-HPLC[4][5]
Thermal DegradationDry Heat3 hours50°C17.84%UV Spectroscopy[3]
Photolytic DegradationUV Chamber (230 & 240 nm)3 hoursNot Specified7.48%UV Spectroscopy[3]
Sunlight DegradationSunlight3 hoursNot Specified0%UV Spectroscopy[3]

Experimental Protocols

Forced Degradation Protocols

The following protocols are based on methodologies cited in the literature for the forced degradation of lumateperone.[3][4][5]

3.1.1. Acidic Hydrolysis

  • Accurately weigh 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Add 5 ml of methanol (B129727) to dissolve the drug substance.

  • Add 5 ml of 2 N hydrochloric acid (HCl).

  • Keep the flask at room temperature for 3 hours.

  • After the incubation period, neutralize the solution with an appropriate amount of 2 N sodium hydroxide (B78521) (NaOH).

  • Dilute the resulting solution with a suitable solvent (e.g., methanol or mobile phase) to achieve the desired concentration for analysis.

3.1.2. Alkaline Hydrolysis

  • Accurately weigh 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Add 5 ml of methanol to dissolve the drug substance.

  • Add 5 ml of a suitable concentration of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M to 1 M).

  • Keep the flask at room temperature for 3 hours.

  • After the incubation period, neutralize the solution with an appropriate amount of a suitable acid (e.g., HCl).

  • Dilute the resulting solution with a suitable solvent to achieve the desired concentration for analysis.

3.1.3. Oxidative Degradation

  • Accurately weigh 10 mg of this compound and transfer it to a 10 ml volumetric flask.

  • Add 5 ml of methanol to dissolve the drug substance.

  • Add 5 ml of a suitable concentration of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.

  • Keep the flask in the dark at room temperature for a specified period (e.g., 24 hours) to prevent photolytic degradation.

  • Dilute the resulting solution with a suitable solvent to achieve the desired concentration for analysis.

3.1.4. Thermal Degradation

  • Place a known amount of this compound powder in a petri dish.

  • Expose the sample to dry heat in a hot air oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 3 hours).

  • After exposure, allow the sample to cool to room temperature.

  • Accurately weigh a portion of the stressed sample and dissolve it in a suitable solvent to prepare a stock solution for analysis.

3.1.5. Photolytic Degradation

  • Place a known amount of this compound powder in a transparent container (e.g., petri dish).

  • Expose the sample to a UV light source (e.g., in a UV chamber with wavelengths of 230 nm and 240 nm) for a specified duration (e.g., 3 hours).

  • In parallel, expose another sample to sunlight for the same duration.

  • After exposure, dissolve the samples in a suitable solvent to prepare stock solutions for analysis.

Analytical Method Protocol (RP-HPLC)

The following is a representative RP-HPLC method for the analysis of this compound and its degradation products, based on published methods.[4][5]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol: 0.1% Orthophosphoric acid in water (45:55% v/v).

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µl.

  • Column Temperature: 40°C.

  • Run Time: 10 minutes.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Prepare standard solutions of this compound and the stressed samples in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and analyze the peak areas to determine the percentage of degradation and identify the degradation products.

Degradation Pathway and Products

Forced degradation studies on this compound have revealed the formation of several degradation products under various stress conditions. A comprehensive study involving UPLC-MS/MS analysis identified seven major degradation products. The elucidation of these products helps in understanding the degradation pathways.

While the exact structures of all degradation products are proprietary and not fully disclosed in the public domain, the primary degradation pathways are believed to involve:

  • Hydrolysis: Cleavage of liable bonds within the lumateperone molecule in the presence of acid or base.

  • Oxidation: Formation of N-oxides or other oxidation products.

  • Photodegradation: Light-induced degradation leading to various photoproducts.

  • Thermal Degradation: Decomposition of the molecule at elevated temperatures.

Further characterization using advanced analytical techniques such as high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy is necessary for the definitive structural elucidation of the degradation products.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Sample Analysis cluster_3 Outcome This compound API This compound API Acidic (HCl) Acidic (HCl) This compound API->Acidic (HCl) Alkaline (NaOH) Alkaline (NaOH) This compound API->Alkaline (NaOH) Oxidative (H2O2) Oxidative (H2O2) This compound API->Oxidative (H2O2) Thermal (Heat) Thermal (Heat) This compound API->Thermal (Heat) Photolytic (UV/Sunlight) Photolytic (UV/Sunlight) This compound API->Photolytic (UV/Sunlight) Neutralization & Dilution Neutralization & Dilution Acidic (HCl)->Neutralization & Dilution Alkaline (NaOH)->Neutralization & Dilution Oxidative (H2O2)->Neutralization & Dilution Thermal (Heat)->Neutralization & Dilution Photolytic (UV/Sunlight)->Neutralization & Dilution Analytical Method (e.g., HPLC) Analytical Method (e.g., HPLC) Neutralization & Dilution->Analytical Method (e.g., HPLC) Data Analysis Data Analysis Analytical Method (e.g., HPLC)->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile Identification of Degradants Identification of Degradants Data Analysis->Identification of Degradants Stability Indicating Method Stability Indicating Method Data Analysis->Stability Indicating Method

Caption: Experimental workflow for forced degradation studies of this compound.

Logical Relationship of Forced Degradation Analysis

G cluster_stress Stress Factors cluster_outcomes Key Outcomes Forced_Degradation_Studies Forced Degradation Studies of this compound Hydrolysis Hydrolysis Forced_Degradation_Studies->Hydrolysis Oxidation Oxidation Forced_Degradation_Studies->Oxidation Thermolysis Thermolysis Forced_Degradation_Studies->Thermolysis Photolysis Photolysis Forced_Degradation_Studies->Photolysis Degradation_Products Generation of Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermolysis->Degradation_Products Photolysis->Degradation_Products Analytical_Techniques Analytical Techniques (HPLC, UPLC, MS) Degradation_Products->Analytical_Techniques Data_Interpretation Data Interpretation Analytical_Techniques->Data_Interpretation Degradation_Pathway_Elucidation Degradation Pathway Elucidation Data_Interpretation->Degradation_Pathway_Elucidation Stability_Indicating_Method_Development Stability-Indicating Method Development Data_Interpretation->Stability_Indicating_Method_Development Formulation_Optimization Formulation Optimization Stability_Indicating_Method_Development->Formulation_Optimization

Caption: Logical flow of forced degradation analysis and its outcomes.

References

Troubleshooting & Optimization

Lumateperone Tosylate HPLC Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing with lumateperone (B1672687) tosylate. The following question-and-answer format directly addresses common issues and offers detailed solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of lumateperone tosylate that can influence its HPLC analysis?

A1: this compound is a basic compound with a pKa of 8.47.[1][2] It is sparingly soluble in aqueous buffers but soluble in organic solvents such as methanol (B129727), ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2][3][4] Its basic nature is a primary contributor to potential peak tailing in reversed-phase HPLC due to interactions with the stationary phase.

PropertyValueReference
Chemical ClassificationAtypical antipsychotic[1][2]
pKa (Strongest Basic)8.47[1][2]
Molecular Weight565.7 g/mol [1]
SolubilitySoluble in organic solvents (methanol, ethanol, DMSO, DMF); sparingly soluble in aqueous buffers.[1][2][3][4]

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase. Here are the primary causes:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic lumateperone molecule, causing peak tailing.[5][6][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of lumateperone (8.47), the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[6]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[8]

  • Extra-Column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[6]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) is observed for the this compound peak.

Below is a systematic approach to troubleshoot and resolve peak tailing.

Step 1: Evaluate and Optimize the HPLC Method

Q3: How can I modify my mobile phase to reduce peak tailing?

A3: Mobile phase optimization is a critical first step.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to 3 or below will protonate the silanol groups on the stationary phase, minimizing their interaction with the basic lumateperone molecule.[5][7][9] Orthophosphoric acid (0.1%) is a common additive to achieve a low pH.[1][2][10]

  • Increase Buffer Concentration: For UV detection, increasing the buffer concentration (e.g., phosphate (B84403) buffer from 10 mM to 25 mM) at a neutral pH can help mask residual silanol interactions.[9] However, for LC-MS, buffer concentrations should generally be kept below 10 mM.[9]

  • Use Mobile Phase Additives (with caution): Historically, additives like triethylamine (B128534) (TEA) were used to block silanol groups. However, with modern, high-purity silica (B1680970) columns, this is often unnecessary and can complicate mobile phase preparation.[5][11]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare the Aqueous Component:

    • To prepare a 0.1% orthophosphoric acid solution, add 1 mL of concentrated orthophosphoric acid to 1 L of HPLC-grade water.

  • Prepare the Mobile Phase:

    • A common mobile phase composition for this compound is a mixture of methanol and 0.1% orthophosphoric acid in water, for example, in a 45:55 (v/v) ratio.[1][2][10]

  • Equilibrate the System:

    • Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting the sample.

Step 2: Assess the HPLC Column

Q4: Could my HPLC column be the source of the peak tailing?

A4: Yes, the column is a frequent contributor to peak tailing for basic compounds.

  • Use an End-Capped or Base-Deactivated Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, non-polar group to reduce their activity.[6][8][9] Using a column specifically designed for the analysis of basic compounds is highly recommended.

  • Check for Column Contamination: If the column has been used for many injections, it may be contaminated. Flushing the column with a strong solvent can help.

  • Evaluate Column Age and Performance: Over time, the stationary phase of a column can degrade, especially when used with aggressive mobile phases. A loss of efficiency and increased peak tailing can indicate the need for a new column.

Experimental Protocol: Column Flushing and Evaluation

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.

  • Flush with a Series of Solvents:

    • Flush with your mobile phase without the buffer (e.g., water/methanol mixture).

    • Flush with 100% methanol.

    • If necessary, use a stronger solvent like isopropanol.

  • Re-equilibrate the Column:

    • Gradually reintroduce the mobile phase and allow the system to equilibrate.

  • Perform a System Suitability Test:

    • Inject a standard solution of this compound and check the peak asymmetry and theoretical plates. The USP tailing factor should ideally be less than 2.0.[1][2]

Step 3: Review Sample Preparation and Injection

Q5: Can my sample preparation or injection volume affect peak shape?

A5: Absolutely.

  • Avoid Column Overload: If you suspect column overload, dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[8]

  • Ensure Complete Dissolution: this compound is sparingly soluble in aqueous solutions. Ensure it is fully dissolved in your diluent, which may require a higher percentage of organic solvent. Incomplete dissolution can lead to peak distortion.[1][2][3][4]

  • Check for Sample Matrix Effects: If you are analyzing formulations or biological samples, interfering compounds from the matrix can co-elute with or affect the peak shape of lumateperone. A sample clean-up procedure like solid-phase extraction (SPE) may be necessary.[7]

Step 4: Inspect the HPLC System

Q6: What if the problem is not with the method or the column?

A6: Issues with the HPLC system itself can also cause peak tailing.

  • Minimize Dead Volume: Ensure all tubing connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column band broadening.[6]

  • Check for Blockages: A partially blocked frit or tubing can distort peak shape. If you observe an unusually high backpressure, this could be the cause.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.

Troubleshooting_Workflow cluster_step1 Mobile Phase Optimization cluster_step2 Column Assessment cluster_step3 Sample & Injection Review cluster_step4 System Inspection start Peak Tailing Observed step1 Step 1: Evaluate Mobile Phase start->step1 q1_1 Lower Mobile Phase pH (e.g., pH <= 3) step1->q1_1 Primary Action q1_2 Increase Buffer Strength (UV-Vis) step1->q1_2 Alternative step2 Step 2: Assess HPLC Column q2_1 Use End-Capped/ Base-Deactivated Column step2->q2_1 First Check q2_2 Flush Column step2->q2_2 If Contamination Suspected step3 Step 3: Review Sample & Injection q3_1 Dilute Sample step3->q3_1 If Overload Suspected q3_2 Ensure Complete Dissolution step3->q3_2 Check Solubility step4 Step 4: Inspect HPLC System q4_1 Check for Dead Volume step4->q4_1 Inspect Tubing end_node Peak Shape Improved q1_1->step2 If tailing persists q1_1->end_node q1_2->step2 If tailing persists q1_2->end_node q2_1->step3 If tailing persists q2_1->end_node q2_3 Replace Column q2_2->q2_3 If Flushing Fails q2_3->end_node q3_1->step4 If tailing persists q3_1->end_node q3_2->step4 If tailing persists q3_2->end_node q4_1->end_node q4_2 Check for Blockages q4_1->q4_2 If OK q4_2->end_node If Resolved

Caption: A flowchart for troubleshooting HPLC peak tailing.

Signaling Pathway of Lumateperone

While not directly related to HPLC troubleshooting, understanding the mechanism of action of lumateperone can be of interest to researchers. Lumateperone acts as an antagonist at serotonin (B10506) 5-HT2A receptors and postsynaptic dopamine (B1211576) D2 receptors.[1] It also inhibits the serotonin transporter (SERT).[1]

Lumateperone_Signaling cluster_receptors Receptor Targets cluster_effects Downstream Effects lumateperone Lumateperone ht2a 5-HT2A Receptor lumateperone->ht2a d2 Dopamine D2 Receptor (Postsynaptic) lumateperone->d2 sert Serotonin Transporter (SERT) lumateperone->sert antagonism Antagonism ht2a->antagonism d2->antagonism inhibition Inhibition sert->inhibition therapeutic_effect Antipsychotic Effect antagonism->therapeutic_effect inhibition->therapeutic_effect

Caption: Mechanism of action of lumateperone.

References

Lumateperone Tosylate Synthesis: A Technical Support Guide to Common Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers, scientists, and drug development professionals working on the synthesis of lumateperone (B1672687) tosylate. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurities that may be encountered during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in lumateperone tosylate synthesis?

A1: During the synthesis of this compound, several types of impurities can emerge. These are broadly categorized as:

  • Process-Related Impurities: These are substances that originate from the manufacturing process itself. They can include unreacted starting materials, intermediates, reagents, and by-products from side reactions.

  • Degradation Products: These impurities form when the drug substance degrades under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.

  • Genotoxic Impurities: These are a specific class of impurities that have the potential to damage DNA and are therefore of high concern even at trace levels. Nitrosamine (B1359907) impurities are a key example in this category.

Q2: Which specific process-related impurities should I be aware of?

A2: Several specific process-related impurities have been identified in the synthesis of this compound. These include:

  • Desmethyl Lumateperone: An impurity that may arise from incomplete methylation during the synthesis or as a metabolite.

  • Ortho-Isomer of Lumateperone: This is a positional isomer of lumateperone, likely originating from impurities present in the starting materials.

  • This compound Desfluoro Impurity: This impurity is characterized by the absence of a fluorine atom on the phenyl ring, suggesting it may also stem from an impurity in a key starting material.

Q3: What are the critical genotoxic impurities of concern in this compound synthesis?

A3: N-nitroso compounds are a significant concern due to their potential carcinogenicity. In the context of this compound synthesis, the following nitrosamine impurities have been identified as potentially forming:

  • N-Nitroso LMT1

  • N-Nitroso Lumateperone

The formation of these impurities is possible in the presence of secondary, tertiary, or quaternary amines and nitrite (B80452) salts under acidic conditions.[1]

Q4: How can I control the formation of these impurities during synthesis?

A4: Controlling impurities requires a multi-faceted approach focusing on:

  • Raw Material Quality: Ensuring the purity of starting materials and reagents is crucial to prevent the introduction of precursors to impurities like the ortho-isomer or desfluoro-lumateperone.

  • Process Optimization: Carefully controlling reaction conditions such as temperature, pH, and reaction time can minimize the formation of by-products.

  • Purification Techniques: Employing effective purification methods, such as crystallization and chromatography, is essential to remove impurities from the final active pharmaceutical ingredient (API).

  • Understanding Degradation Pathways: Knowledge of how lumateperone degrades allows for the implementation of appropriate storage and handling conditions to prevent the formation of degradation products.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common impurity-related issues encountered during this compound synthesis.

Observed Issue Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
High levels of Desmethyl Lumateperone detected. 1. Incomplete methylation reaction in the synthetic step introducing the methyl group. 2. Presence of a demethylating agent or condition.1. Optimize Methylation: Review the stoichiometry of the methylating agent, reaction time, and temperature. Consider using a more potent methylating agent if necessary. 2. Process Control: Ensure the absence of any reagents or conditions that could lead to demethylation in subsequent steps.
Presence of the Ortho-Isomer of Lumateperone. Impurity in the fluorophenyl-containing starting material (e.g., presence of the ortho-fluoro isomer).1. Starting Material Qualification: Implement a stringent analytical test for the starting material to quantify the level of the ortho-isomer. 2. Supplier Management: Work with suppliers to ensure the isomeric purity of critical raw materials.
Detection of this compound Desfluoro Impurity. Presence of the corresponding non-fluorinated impurity in the fluorophenyl starting material.1. Raw Material Analysis: Develop and validate an analytical method to detect and quantify the desfluoro impurity in the starting material. 2. Purification: Investigate the feasibility of removing this impurity through crystallization or chromatography at an intermediate or final stage.
Detection of N-Nitroso LMT1 or N-Nitroso Lumateperone. Presence of residual nitrites from previous synthetic steps reacting with secondary or tertiary amine functionalities in the lumateperone molecule or its precursors, especially under acidic conditions.[1]1. Risk Assessment: Conduct a thorough risk assessment of the entire synthesis process to identify potential sources of nitrites and amines.[1] 2. Process Modification: Avoid using reagents that can act as nitrosating agents. If unavoidable, ensure their complete removal in subsequent steps. 3. pH Control: Maintain non-acidic conditions in steps where secondary or tertiary amines are present with potential nitrite impurities.
General increase in unknown impurities. 1. Degradation of intermediates or the final product. 2. Side reactions due to improper control of reaction parameters. 3. Contamination from equipment or solvents.1. Forced Degradation Studies: Perform stress testing (acid, base, oxidation, heat, light) to identify potential degradation products and establish stable storage conditions.[2] 2. Process Parameter Review: Re-evaluate critical process parameters (temperature, pressure, mixing speed, addition rates) to ensure they are within the validated range. 3. Cleaning Validation: Verify the effectiveness of equipment cleaning procedures to prevent cross-contamination.

Impurity Data Summary

The following table summarizes key information for some of the common impurities in this compound synthesis. Acceptable limits for impurities are generally governed by ICH guidelines. For genotoxic impurities like nitrosamines, a Threshold of Toxicological Concern (TTC) approach is often applied, with a general limit of 1.5 µ g/day intake.[3][4] The acceptable level for N-Nitroso Lumateperone has been reported to be within 0.44 ppm.[5] For other process-related impurities, the identification and qualification thresholds are typically guided by ICH Q3A/B.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Source
Desmethyl LumateperoneC23H26FN3O379.48Process-Related
Ortho-Isomer of LumateperoneC24H28FN3O393.51Starting Material
This compound Desfluoro ImpurityC31H37N3O4S547.71Starting Material
N-Nitroso LMT1C14H18N4O258.33Genotoxic By-product
N-Nitroso LumateperoneC23H25FN4O2408.48Genotoxic By-product

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is crucial for the detection and quantification of lumateperone and its impurities. The following is a representative method; however, optimization and validation are essential for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Ortho-phosphoric acid in water) and an organic solvent (e.g., Methanol or Acetonitrile). A common composition is a 45:55 (v/v) mixture of Methanol and 0.1% OPA in water.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection Wavelength: Lumateperone and its impurities can be monitored at a wavelength of 227 nm.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Injection Volume: Typically 10-20 µL.

  • Run Time: Sufficient to allow for the elution of all impurities and the main peak.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard and each impurity standard in a suitable diluent (e.g., a mixture of water and methanol) to prepare a stock solution. Further dilute to a working concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to achieve a similar concentration as the standard solution.

Analysis:

Inject the blank (diluent), standard solution, and sample solution into the HPLC system. The impurities can be identified by their retention times relative to the main lumateperone peak and quantified using the area percentage or by comparison to the respective impurity standards.

Visualizations

Impurity_Analysis_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Workflow cluster_evaluation Evaluation & Action Start This compound Synthesis Batch Sample Take In-process or Final API Sample Start->Sample Prepare Prepare Sample and Standard Solutions Sample->Prepare HPLC Perform HPLC Analysis Prepare->HPLC Detect Detect and Quantify Impurities HPLC->Detect Compare Compare Impurity Levels to Specifications Detect->Compare Investigate Investigate Out-of-Specification (OOS) Results Compare->Investigate Exceeds Limits Release Batch Release Compare->Release Within Limits Troubleshoot Implement Troubleshooting Guide Investigate->Troubleshoot Troubleshoot->Start Implement Corrective Actions

Caption: Workflow for the analysis and control of impurities in this compound synthesis.

Impurity_Relationships cluster_impurities Common Impurities LT Lumateperone Tosylate Desmethyl Desmethyl Lumateperone LT->Desmethyl Process-Related Ortho Ortho-Isomer LT->Ortho From Starting Material Desfluoro Desfluoro Impurity LT->Desfluoro From Starting Material Nitroso Nitrosamine Impurities LT->Nitroso Genotoxic By-product

Caption: Relationship between this compound and its common impurities.

References

Technical Support Center: Lumateperone Tosylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lumateperone (B1672687) tosylate. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of lumateperone tosylate that affect the overall yield and purity?

A1: The most critical stages are the construction of the tetracyclic core, achieving high chiral purity, the final N-alkylation reaction, and the crystallization of the tosylate salt.[1][2] Each of these steps presents unique challenges that can significantly impact the final product's quality and yield.

Q2: What are the common impurities encountered during the synthesis, and how can they be minimized?

A2: Common impurities can arise from side reactions in the Fischer indole (B1671886) synthesis, incomplete reactions, and degradation of unstable intermediates.[2] Process-related impurities and potential degradants must be carefully monitored and controlled.[3] Minimizing these impurities requires strict control of reaction conditions, purification of intermediates, and the use of high-purity reagents.

Q3: How can I ensure the correct polymorphic form of this compound is obtained?

A3: The polymorphic form of this compound is sensitive to the crystallization conditions, including the solvent system, temperature, and stirring rate.[4] Different polymorphs, such as Form A and Form B, have been identified.[4] To obtain the desired form, it is crucial to follow a well-defined and validated crystallization protocol. Seeding with crystals of the desired polymorph can also be beneficial.

Troubleshooting Guides

Low Yield in the Tetracyclic Core Synthesis (Fischer Indole Synthesis)

Problem: The Fischer indole synthesis to form the tetracyclic indole core of lumateperone results in a low yield of the desired product.

Potential CauseRecommended Solution
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical. While various acids like HCl and acetic acid can be used, methanesulfonic acid has been shown to be effective.[2] Experiment with different acids and concentrations to find the optimal conditions for your specific substrate.
Side Reactions Electron-donating substituents on the phenylhydrazine (B124118) can lead to N-N bond cleavage, competing with the desired[3][3]-sigmatropic rearrangement.[5] Ensure the purity of the hydrazine (B178648) starting material and consider using Lewis acids like ZnCl₂ to favor the cyclization.[5]
Poor Quality of Reactants The purity of the arylhydrazine and the cyclic ketone is paramount. Impurities can lead to undesired side products and lower yields. Always use reactants with the highest possible purity.[6]
Suboptimal Reaction Temperature The reaction temperature needs to be carefully controlled. Running the reaction at too high a temperature can lead to decomposition.[7] Monitor the reaction by TLC to determine the optimal temperature profile.
Issues with Chiral Purity

Problem: The final product exhibits low enantiomeric excess (% ee).

Potential CauseRecommended Solution
Inefficient Diastereomeric Resolution The resolution of the racemic cis-indoline intermediate using a chiral resolving agent like (R)- or (S)-mandelic acid is a key step.[1] The efficiency of the resolution depends on the solvent and the crystallization conditions. The solubility difference between the diastereomeric salts is crucial for effective separation.[1]
Incomplete Separation of Diastereomers Ensure complete crystallization of the less soluble diastereomeric salt before filtration.[1] Multiple recrystallizations may be necessary to achieve the desired enantiomeric purity.
Racemization While less common for this core structure, some reaction conditions could potentially lead to racemization. Ensure that subsequent reaction steps are carried out under conditions that do not compromise the stereochemical integrity of the molecule.
Low Yield in the Final N-Alkylation Step

Problem: The N-alkylation of the tetracyclic intermediate with 4-chloro-4'-fluorobutyrophenone (B134399) gives a low yield of lumateperone.

Potential CauseRecommended Solution
Inadequate Base A suitable base is required to deprotonate the secondary amine for the alkylation to proceed. Diisopropylethylamine (DIPEA) is a commonly used base for this reaction.[2] Ensure the base is of high quality and used in the correct stoichiometric amount.
Low Reactivity of the Alkylating Agent 4-chloro-4'-fluorobutyrophenone can be replaced with the more reactive 4-iodo-4'-fluorobutyrophenone. Alternatively, a catalytic amount of potassium iodide (KI) can be added to the reaction mixture to facilitate an in-situ Finkelstein reaction, increasing the rate of alkylation.[2]
Side Reactions Over-alkylation or other side reactions can occur. Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time and prevent the formation of byproducts.
Challenges in this compound Salt Formation and Purification

Problem: Difficulty in obtaining a crystalline solid or the desired purity during the final salt formation.

Potential CauseRecommended Solution
Inappropriate Solvent The choice of solvent is critical for the crystallization of the tosylate salt. Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for this step.[2] The free base of lumateperone can be oily and difficult to handle, making the selection of an appropriate crystallization solvent crucial.[8]
Incorrect Stoichiometry Use of an incorrect molar ratio of p-toluenesulfonic acid can lead to the formation of different salt forms (e.g., ditosylate) or incomplete salt formation.[4][9] Ensure accurate measurement of both the lumateperone free base and the acid.
Presence of Impurities Impurities from previous steps can inhibit crystallization or co-precipitate with the final product, reducing its purity.[10] It is often necessary to purify the lumateperone free base before salt formation.
Metastable Polymorph Formation Rapid crystallization can sometimes lead to the formation of a metastable polymorph. Control the rate of cooling and agitation to favor the formation of the thermodynamically stable form.[4]

Experimental Protocols

Key Experiment: Final N-Alkylation and Tosylate Salt Formation

This protocol is based on an improved synthesis method.[2]

  • N-Alkylation:

    • In a reaction vessel, suspend the hydrochloride salt of the tetracyclic intermediate (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.2 eq), and potassium iodide (1.2 eq) in dioxane.

    • Add diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.

    • Heat the mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure to obtain the crude lumateperone free base as an oil.

  • Purification of Lumateperone Free Base:

    • Dissolve the crude oil in 2N HCl and wash with ethyl acetate to remove non-basic impurities.

    • Adjust the pH of the aqueous layer to >13 with 40% NaOH.

    • Extract the lumateperone free base with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Tosylate Salt Formation:

    • Dissolve the purified lumateperone free base in ethyl acetate.

    • Separately, dissolve p-toluenesulfonic acid monohydrate (1.02 eq) in ethyl acetate.

    • Slowly add the p-toluenesulfonic acid solution to the lumateperone solution at 10-20 °C.

    • Stir the mixture at 5-10 °C for 1 hour to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum at 50 °C.

Reagent/SolventMolar Equivalent/VolumePurity
Tetracyclic Intermediate HCl1.0>98%
4-chloro-4'-fluorobutyrophenone1.2>99%
Potassium Iodide (KI)1.2>99%
Diisopropylethylamine (DIPEA)2.5>99%
Dioxane~10 volumesAnhydrous
p-Toluenesulfonic acid monohydrate1.02>99%
Ethyl Acetate (EtOAc)As requiredAnhydrous

Visual Guides

experimental_workflow cluster_alkylation N-Alkylation cluster_purification Purification cluster_salt_formation Tosylate Salt Formation start Tetracyclic Intermediate HCl reagents 4-chloro-4'-fluorobutyrophenone, KI, DIPEA, Dioxane start->reagents Add reaction Heat to 100°C, 12h reagents->reaction workup Filter & Concentrate reaction->workup acid_wash Dissolve in 2N HCl, Wash with EtOAc workup->acid_wash Crude Product basify Adjust pH > 13 with NaOH acid_wash->basify extract Extract with EtOAc basify->extract dry Dry & Concentrate extract->dry dissolve_base Dissolve Free Base in EtOAc dry->dissolve_base Purified Base crystallize Mix & Stir at 5-10°C dissolve_base->crystallize dissolve_acid Dissolve p-TsOH in EtOAc dissolve_acid->crystallize isolate Filter, Wash & Dry crystallize->isolate end end isolate->end Final Product: This compound

Caption: Experimental workflow for the final steps of this compound synthesis.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis of Critical Steps cluster_solutions Potential Solutions low_yield Low Overall Yield fischer_indole Fischer Indole Synthesis low_yield->fischer_indole chiral_res Chiral Resolution low_yield->chiral_res n_alkylation N-Alkylation low_yield->n_alkylation salt_form Salt Formation low_yield->salt_form reagent_purity Check Reagent Purity fischer_indole->reagent_purity reaction_cond Optimize Reaction Conditions (Temp, Catalyst, Solvent) fischer_indole->reaction_cond cryst_protocol Refine Crystallization Protocol chiral_res->cryst_protocol purify_intermed Purify Intermediates chiral_res->purify_intermed n_alkylation->reagent_purity n_alkylation->reaction_cond salt_form->cryst_protocol salt_form->purify_intermed

Caption: Troubleshooting logic for improving this compound synthesis yield.

References

Technical Support Center: Overcoming Matrix Effects in Lumateperone Tosylate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of lumateperone (B1672687) tosylate.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of lumateperone tosylate bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of lumateperone or its internal standard (IS) by co-eluting endogenous or exogenous components present in the biological sample (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of lumateperone?

A2: The primary causes of matrix effects are endogenous components of the biological matrix that are not removed during sample preparation. For plasma samples, phospholipids (B1166683) are a major contributor to ion suppression in electrospray ionization (ESI). Other sources include salts, proteins, and metabolites that may co-elute with lumateperone. Exogenous compounds like anticoagulants or dosing vehicles can also contribute to matrix effects.

Q3: How can I assess the presence and magnitude of matrix effects in my lumateperone assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs. A solution of lumateperone is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for lumateperone indicates a matrix effect.

  • Post-Extraction Spike Method: This quantitative method compares the response of lumateperone spiked into a pre-extracted blank matrix sample with the response of lumateperone in a neat solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?

A4: According to regulatory guidelines, the matrix effect should be minimized and controlled. While there isn't a strict numerical limit for the matrix factor itself, the coefficient of variation (CV%) of the internal standard-normalized matrix factors from at least six different lots of the biological matrix should not exceed 15%. This ensures that the matrix effect is consistent across different sources of the biological matrix.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for lumateperone bioanalysis?

A5: A SIL-IS (e.g., lumateperone-d8) is the gold standard for compensating for matrix effects. Because it has the same physicochemical properties as lumateperone, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry for Lumateperone

Q: I am observing poor peak shape (e.g., tailing or fronting) for lumateperone. What could be the cause and how can I fix it?

A: Poor peak shape can be caused by several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Lumateperone is a basic compound. Ensure the mobile phase pH is at least 2 units below its pKa for good peak shape in reversed-phase chromatography. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.
Secondary Interactions with Column Silanols Use a highly end-capped column or a column with a different stationary phase (e.g., a hybrid particle column).
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Issue 2: Significant Ion Suppression Observed

Q: My results show significant ion suppression for lumateperone. How can I mitigate this?

A: Ion suppression is a common challenge. The following strategies can help minimize its impact:

Mitigation Strategy Detailed Approach
Optimize Sample Preparation The goal is to remove interfering matrix components. Consider switching from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Improve Chromatographic Separation Modify your LC method to separate lumateperone from the regions of ion suppression. This can be achieved by adjusting the gradient profile, changing the organic modifier (e.g., using methanol (B129727) instead of or in combination with acetonitrile), or using a column with a different selectivity.
Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS will co-elute with lumateperone and experience the same degree of ion suppression, effectively compensating for the effect.
Issue 3: Inconsistent Recovery

Q: The recovery of lumateperone from my plasma samples is low and inconsistent. What should I do?

A: Low and variable recovery can significantly impact the accuracy and precision of your assay. Here are some steps to troubleshoot this issue:

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction parameters. For LLE, adjust the pH of the sample and the choice of organic solvent. For SPE, evaluate different sorbents, wash solutions, and elution solvents.
Analyte Adsorption Lumateperone may adsorb to plasticware. Consider using low-binding tubes and pipette tips.
Analyte Instability Ensure the stability of lumateperone in the biological matrix and during the sample preparation process. This can be assessed through freeze-thaw and bench-top stability experiments.
Incomplete Protein Precipitation If using PPT, ensure the ratio of organic solvent to plasma is sufficient for complete protein removal (typically 3:1 or 4:1).

Data Presentation

The following table summarizes representative data for different sample preparation techniques used in the bioanalysis of antipsychotic drugs, which can be analogous to what one might expect for lumateperone. Note: This data is illustrative and may not be specific to lumateperone.

Table 1: Comparison of Sample Preparation Techniques for Antipsychotic Drug Bioanalysis in Human Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect (%) 75 - 90 (Significant Suppression)90 - 105 (Minimal Effect)95 - 110 (Minimal Effect)
Recovery (%) > 9070 - 9585 - 105
Process Efficiency (%) > 8565 - 9080 - 100
Cleanliness of Extract LowModerateHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike lumateperone and its SIL-IS into the mobile phase at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spiked Sample): Extract six different lots of blank plasma. After the final extraction step, spike lumateperone and its SIL-IS into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike lumateperone and its SIL-IS into six different lots of blank plasma before extraction. Process these samples through the entire extraction procedure.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A)

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of pre-treated plasma sample (diluted with 100 µL of 4% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute lumateperone and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Mandatory Visualization

MatrixEffect_Troubleshooting start Significant Matrix Effect Observed (Ion Suppression or Enhancement) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 a1_no Implement a SIL-IS for effective compensation. q1->a1_no No a1_yes Proceed to optimize sample preparation and chromatography. q1->a1_yes Yes end Matrix Effect Minimized a1_no->end q2 Which sample preparation method is being used? a1_yes->q2 ppt Protein Precipitation (PPT) q2->ppt lle_spe LLE or SPE q2->lle_spe optimize_ppt Consider switching to LLE or SPE for a cleaner extract. ppt->optimize_ppt optimize_lle_spe Optimize extraction conditions: - Adjust pH - Change solvent/sorbent - Optimize wash/elution steps lle_spe->optimize_lle_spe q3 Is there sufficient chromatographic separation from interfering peaks? optimize_ppt->q3 optimize_lle_spe->q3 a3_no Modify LC Method: - Adjust gradient - Change mobile phase composition - Use a different column q3->a3_no No a3_yes Consider sample dilution as a final resort, if sensitivity allows. q3->a3_yes Yes a3_no->end a3_yes->end

Caption: Troubleshooting decision tree for addressing matrix effects.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample + Internal Standard extraction Extraction (PPT, LLE, or SPE) plasma->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification result Final Concentration quantification->result

Caption: General workflow for lumateperone bioanalysis.

Technical Support Center: Lumateperone Tosylate Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of lumateperone (B1672687) tosylate.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for HPLC analysis of lumateperone tosylate?

A1: A common starting point for reversed-phase HPLC analysis of this compound involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. The detection wavelength is frequently set to 227 nm or 245 nm.[1][2][3][4] For example, one method utilizes a mobile phase of methanol and 0.1% orthophosphoric acid in water (45:55 v/v) with a flow rate of 1.0 mL/min.[1][3] Another established method uses a phosphate (B84403) buffer (pH 6.0) and methanol (55:45 v/v) at a flow rate of 1.2 mL/min.[2][5][6]

Q2: My lumateperone peak is showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing for a basic compound like lumateperone on a C18 column can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic analyte, causing tailing.

    • Solution: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), or use a base-deactivated column. Adjusting the mobile phase pH to a lower value (e.g., pH 3.0 with orthophosphoric acid) can also protonate the analyte and minimize these interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: A void at the head of the column or contamination can also cause peak tailing.

    • Solution: Replace the column or use a guard column to protect the analytical column.

Q3: I am not getting good resolution between lumateperone and its impurities or degradation products. How can I improve this?

A3: Improving resolution requires optimizing several chromatographic parameters:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (methanol or acetonitrile) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

    • pH of Aqueous Phase: Adjusting the pH of the aqueous buffer can alter the ionization state of lumateperone and its impurities, which can significantly impact their retention and selectivity. For instance, a mobile phase with a pH of 6.0 has been shown to be effective.[2][5][6]

  • Stationary Phase: While C18 columns are common, switching to a different stationary phase with different selectivity (e.g., a phenyl-hexyl or a cyano column) could provide the necessary resolution.

  • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.[4]

  • Temperature: Optimizing the column temperature can also influence selectivity and resolution.

Q4: My retention time for lumateperone is too short, and it is eluting near the solvent front. What adjustments can I make?

A4: To increase the retention time of lumateperone, you can:

  • Decrease the Organic Solvent Percentage: Reducing the amount of methanol or acetonitrile (B52724) in the mobile phase will make it weaker, leading to longer retention on a reversed-phase column.

  • Increase the Aqueous Phase Percentage: A higher proportion of the aqueous buffer will increase retention.

  • Change the Organic Solvent: If using acetonitrile, switching to methanol (a weaker solvent in reversed-phase) may increase retention.

  • Adjust pH: Depending on the pKa of lumateperone, adjusting the pH of the mobile phase can influence its polarity and retention.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the chromatographic separation of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

G start Poor Peak Shape (Tailing/Fronting) check_overload Is the sample concentration too high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_pH Is the mobile phase pH appropriate? check_overload->check_pH No solution Improved Peak Shape reduce_conc->solution adjust_pH Adjust pH to suppress silanol interactions (e.g., pH 3-4) or use a base-deactivated column check_pH->adjust_pH No check_column Is the column old or contaminated? check_pH->check_column Yes adjust_pH->solution replace_column Replace column or use a guard column check_column->replace_column Yes check_column->solution No replace_column->solution

Problem: Inadequate Resolution

G start Inadequate Resolution optimize_mobile_phase Optimize Mobile Phase Composition start->optimize_mobile_phase optimize_flow Optimize Flow Rate start->optimize_flow change_column Consider a different column chemistry start->change_column adjust_organic Vary organic solvent ratio (e.g., decrease organic %) optimize_mobile_phase->adjust_organic adjust_pH Adjust mobile phase pH to alter selectivity optimize_mobile_phase->adjust_pH change_solvent Switch organic solvent (e.g., ACN to MeOH) optimize_mobile_phase->change_solvent solution Improved Resolution adjust_organic->solution adjust_pH->solution change_solvent->solution reduce_flow Decrease flow rate to increase efficiency optimize_flow->reduce_flow reduce_flow->solution change_column->solution

Data Presentation

Table 1: Reported HPLC Methods for this compound Analysis
ParameterMethod 1[1][3]Method 2[2][5][6]Method 3[4]
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm)Phenomenex C18Symmetry C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:0.1% OPA in water (45:55 v/v)Phosphate buffer (pH 6.0):Methanol (55:45 v/v)Phosphoric acid buffer (pH 3.0):Methanol (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection Wavelength 227 nm227 nm245 nm
Retention Time 9.28 min~4.1 min2.70 min

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method[1][3]

This protocol is designed to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is used.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A filtered and degassed mixture of Methanol and 0.1% Orthophosphoric Acid (OPA) in water in a 45:55 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 227 nm.

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., methanol) to obtain a known concentration (e.g., 1000 µg/mL).

    • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 2-10 µg/mL).

  • Forced Degradation Studies (Optional):

    • To assess the stability-indicating nature of the method, the drug product can be exposed to stress conditions such as acid and base hydrolysis, oxidation (H₂O₂), thermal, and photolytic degradation.[1][3][7] The resulting solutions are then analyzed using the developed method.

Protocol 2: RP-HPLC Method with pH Control[2][5][6]

This method utilizes a buffered mobile phase for improved peak shape and reproducibility.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 column.

    • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 6.0) and methanol in a 55:45 v/v ratio.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV detection at 227 nm.

  • Preparation of Solutions:

    • Phosphate Buffer (pH 6.0): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 6.0 using a suitable base (e.g., sodium hydroxide).[6]

    • Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent.

References

Minimizing degradation of lumateperone tosylate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of lumateperone (B1672687) tosylate during sample preparation for analytical experiments.

Troubleshooting Guide

Issue: Low or inconsistent analyte recovery after sample preparation.

This is a common issue that can arise from the degradation of lumateperone tosylate due to various environmental factors. The following sections provide guidance on potential causes and solutions.

Solvent Selection and Preparation

Question: What is the appropriate solvent for dissolving this compound?

Answer: this compound is sparingly soluble in aqueous buffers and slightly soluble in water, but soluble in organic solvents like ethanol (B145695) and DMSO.[1] For analytical purposes, a mixture of an organic solvent and water is often used. A common diluent is a mixture of methanol (B129727) and water (e.g., 70:30 v/v or 50:50 v/v) or acetonitrile (B52724) and water.[1][2] The selection of the solvent system can be critical for stability.

Question: I am observing degradation even with appropriate solvents. What could be the cause?

Answer: The purity of the solvents and the pH of any aqueous components are critical. Ensure you are using high-purity (e.g., HPLC grade) solvents. If using aqueous buffers, the pH should be carefully controlled, as this compound is susceptible to pH-dependent hydrolysis. For instance, one HPLC method utilizes a mobile phase with 10 mM ammonium (B1175870) acetate (B1210297) buffer at pH 3.2, suggesting that a mildly acidic environment may be suitable for analysis.[3]

pH-Dependent Degradation

Question: How does pH affect the stability of this compound during sample preparation?

Answer: this compound is susceptible to both acidic and basic hydrolysis. Forced degradation studies have shown significant degradation under both acidic (e.g., 0.1N HCl, 2N HCl) and basic (e.g., 0.1N NaOH) conditions, particularly when combined with heat.[4][5] To minimize degradation, it is crucial to control the pH of your sample solutions. If your sample matrix is inherently acidic or basic, neutralization or dilution into a buffered solution may be necessary immediately after initial dissolution.

Experimental Protocol: Assessing pH Stability

To determine the optimal pH for your specific sample matrix, a preliminary stability study is recommended.

  • Prepare Stock Solution: Dissolve a known concentration of this compound in an organic solvent like methanol or acetonitrile.

  • Prepare Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).

  • Spike and Incubate: Spike the buffer solutions with the this compound stock solution to a final concentration relevant to your analytical method. Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

  • Evaluation: Compare the results to identify the pH range where this compound exhibits the highest stability.

Temperature-Induced Degradation

Question: Can elevated temperatures during sample preparation cause degradation?

Answer: Yes, this compound is susceptible to thermal degradation. Forced degradation studies have demonstrated that exposure to elevated temperatures (e.g., 50°C, 80°C) can lead to a significant decrease in the parent compound.[5]

Troubleshooting Tips:

  • Avoid heating samples to aid dissolution. Instead, use sonication in a controlled temperature water bath for a short duration.[2]

  • If samples need to be stored, keep them at refrigerated or frozen temperatures. However, always perform stability tests to ensure that freeze-thaw cycles do not contribute to degradation.

  • During long analytical runs, use an autosampler with temperature control set to a low temperature (e.g., 10°C).[6]

Light Sensitivity

Question: Is this compound sensitive to light?

Answer: While some studies suggest that lumateperone capsules are not light-sensitive under certain conditions[7], forced degradation studies have shown some level of photo-degradation upon exposure to UV light.[4][5]

Troubleshooting Tips:

  • Whenever possible, prepare samples under amber or low-light conditions.

  • Use amber vials for sample storage and in the autosampler.

  • If extensive light exposure is unavoidable during an experimental step, conduct a control experiment to quantify the extent of potential photodegradation.

Oxidative Degradation

Question: Is this compound prone to oxidation?

Answer: Yes, forced degradation studies have shown that this compound can be degraded by oxidizing agents such as hydrogen peroxide (H₂O₂).[4]

Troubleshooting Tips:

  • Ensure that all reagents and solvents are free from peroxides.

  • If the sample matrix is known to have oxidative potential, consider adding an antioxidant. However, the compatibility and potential interference of the antioxidant with the analytical method must be validated.

  • Purge solutions with an inert gas like nitrogen to remove dissolved oxygen, which can minimize the risk of oxidation.

Summary of Forced Degradation Data

The following table summarizes the conditions and extent of degradation observed in forced degradation studies of this compound. This data can help in understanding the compound's stability profile.

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acidic Hydrolysis2 N HCl2 hours80°C (reflux)13.45%[5]
Basic HydrolysisNot specifiedNot specifiedNot specified10-20%[4][8]
Alkali DegradationNot specified3 hoursRoom Temp9.74%[5]
OxidationH₂O₂Not specifiedNot specified10-20%[4][8]
Thermal DegradationDry Heat3 hours50°C17.84%[5]
Photo-DegradationUV Light3 hoursNot specified7.48%[5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider to minimize this compound degradation during sample preparation?

A1: The most critical factors are exposure to harsh pH conditions (both acidic and basic), elevated temperatures, light (especially UV), and oxidizing agents. Controlling these factors is paramount for accurate quantification.

Q2: What is a good starting point for developing a sample preparation protocol for this compound from a complex matrix (e.g., plasma, tissue homogenate)?

A2: A protein precipitation extraction is a common starting point for biological matrices. This typically involves adding a cold organic solvent like acetonitrile or methanol to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing the analyte can then be further processed or directly injected for analysis. It is crucial to keep the samples cold during this process to minimize enzymatic and chemical degradation.

Q3: How should I prepare standard solutions of this compound?

A3: Prepare a stock solution of this compound in a solvent in which it is freely soluble and stable, such as methanol or a mixture of methanol and water.[1][4] Store this stock solution in an amber vial at a low temperature (e.g., 2-8°C). Prepare working standards by diluting the stock solution with the mobile phase or a diluent that matches the sample matrix as closely as possible.

Q4: Are there any known incompatible excipients or reagents to be aware of?

A4: While specific studies on excipient compatibility are not detailed in the provided search results, the general principles of drug stability apply. Avoid reactive excipients, especially those that could create acidic, basic, or oxidative conditions in the sample microenvironment. When working with formulated products, be aware of all excipients and their potential for interaction.

Visual Guides

Experimental Workflow for Sample Preparation and Analysis

Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_precautions Precautions start Sample Weighing/Aliquoting dissolution Dissolution in appropriate solvent (e.g., Methanol/Water) start->dissolution sonication Sonication (if needed, controlled temp) dissolution->sonication light Protect from Light dissolution->light temp Control Temperature dissolution->temp ph Control pH dissolution->ph filtration Filtration (e.g., 0.45 µm) sonication->filtration hplc HPLC/UV-Vis Analysis filtration->hplc Injection data Data Acquisition and Processing hplc->data

Caption: Workflow for this compound sample preparation.

Potential Degradation Pathways

Degradation Pathways cluster_stressors Stress Conditions lumateperone This compound acid Acidic Hydrolysis lumateperone->acid base Basic Hydrolysis lumateperone->base oxidation Oxidation (H₂O₂) lumateperone->oxidation heat Thermal Stress lumateperone->heat light Photolytic Stress (UV) lumateperone->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Factors leading to this compound degradation.

References

Selecting the appropriate column for lumateperone tosylate HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the selection of an appropriate HPLC column for the analysis of lumateperone (B1672687) tosylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for lumateperone tosylate HPLC analysis?

A1: Based on published and validated methods, a C18 column is the most common and recommended starting point for this compound analysis.[1][2][3][4][5] C18 columns provide a good balance of hydrophobic retention and selectivity for this compound.

Q2: What are the typical dimensions and particle sizes for a C18 column used for this analysis?

A2: Commonly used C18 columns for this compound analysis have dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[1][3][4][5]

Q3: What mobile phases are typically used with a C18 column for this compound separation?

A3: Several mobile phase compositions have been successfully used, including:

Q4: What detection wavelength is appropriate for this compound?

A4: The most frequently reported UV detection wavelength for this compound is 227 nm.[1][2][4][5] Other wavelengths, such as 245 nm, have also been used.

Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC analysis of this compound.

Issue 1: Poor peak shape (tailing or fronting) with a C18 column.

  • Possible Cause A: Inappropriate mobile phase pH. The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound.

    • Solution: Ensure the mobile phase pH is appropriate for the compound's pKa. Using a buffer, such as a phosphate buffer, can help maintain a stable pH and improve peak symmetry.[2]

  • Possible Cause B: Secondary interactions with residual silanols on the column. Active sites on the silica (B1680970) backbone of the column can cause undesirable interactions, leading to peak tailing.

    • Solution: Use a modern, end-capped C18 column from a reputable manufacturer. These columns have fewer active silanol (B1196071) groups. If tailing persists, consider adding a competitive amine, like triethylamine, to the mobile phase in low concentrations, but be mindful of its effect on column lifetime and mass spectrometry compatibility.

  • Possible Cause C: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: Co-elution of lumateperone with impurities or degradation products on a C18 column.

  • Possible Cause A: Insufficient selectivity of the C18 phase. While C18 is a good starting point, its selectivity may not be optimal for resolving all related substances from the main peak.

    • Solution 1: Modify the mobile phase. Adjusting the organic modifier (e.g., switching from methanol to acetonitrile) or the pH of the aqueous phase can alter the selectivity.

    • Solution 2: Consider an alternative column chemistry. If mobile phase optimization is insufficient, a column with a different stationary phase can provide the necessary selectivity. Good alternatives include:

      • C8 Column: A C8 column is less hydrophobic than a C18 and may provide different selectivity for polar impurities.

      • Phenyl-Hexyl or Biphenyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of lumateperone and related compounds, which can be very effective in resolving closely eluting aromatic analytes.

Issue 3: Short retention time and early elution of lumateperone.

  • Possible Cause A: High organic content in the mobile phase. A high percentage of the organic solvent in the mobile phase will decrease the retention of hydrophobic compounds on a reversed-phase column.

    • Solution: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase to increase the retention time.

  • Possible Cause B: Column degradation. Over time, the stationary phase of the column can degrade, leading to a loss of retention.

    • Solution: Replace the column with a new one of the same type. To prolong column life, always use a guard column and ensure the mobile phase pH is within the column's recommended range.

Data Presentation

Table 1: Recommended HPLC Columns and Typical Operating Parameters for this compound Analysis

ParameterC18 ColumnAlternative Columns (C8, Phenyl-Hexyl)
Stationary Phase OctadecylsilaneOctylsilane, Phenyl-Hexyl
Typical Dimensions 250 mm x 4.6 mm150 mm x 4.6 mm, 100 mm x 4.6 mm
Particle Size 5 µm3 µm, 5 µm
Mobile Phase A 0.1% OPA in Water or Phosphate Buffer (pH 6.0)0.1% Formic Acid in Water or other suitable buffers
Mobile Phase B Methanol or AcetonitrileMethanol or Acetonitrile
Typical Gradient/Isocratic Isocratic (e.g., 45:55 or 55:45 A:B)Gradient or Isocratic, depending on separation needs
Flow Rate 1.0 - 1.2 mL/min0.8 - 1.5 mL/min
Detection Wavelength 227 nm227 nm or 245 nm
Column Temperature Ambient or controlled (e.g., 30 °C)Ambient or controlled

Experimental Protocols

Detailed Methodology for a Key Experiment: Isocratic RP-HPLC Analysis of this compound

This protocol is based on a commonly cited method for the analysis of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1][4][5]

  • Mobile Phase: Prepare a filtered and degassed mixture of Methanol and 0.1% Orthophosphoric Acid in water in a 45:55 (v/v) ratio.[1][4][5]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 227 nm.[1][4][5]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Further dilute as necessary to prepare working standard solutions.

4. Sample Solution Preparation:

  • For bulk drug, accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standard solution.

  • For dosage forms (e.g., tablets), grind the tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution(s) to establish system suitability (e.g., retention time, peak area, tailing factor).

  • Inject the sample solution(s).

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

Mandatory Visualization

HPLC_Column_Selection_Workflow start Start: this compound Analysis c18_column Select C18 Column (e.g., 250x4.6mm, 5µm) start->c18_column run_analysis Run Analysis with Standard Mobile Phase (e.g., MeOH/OPA Water) c18_column->run_analysis check_results Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time run_analysis->check_results acceptable Results Acceptable check_results->acceptable Yes troubleshoot Troubleshoot check_results->troubleshoot No end End: Method Validated acceptable->end optimize_mp Optimize Mobile Phase: - Adjust Organic % - Change pH / Buffer troubleshoot->optimize_mp Peak Shape/Resolution Issue alternative_column Select Alternative Column: - C8 (less hydrophobic) - Phenyl-Hexyl (π-π interactions) troubleshoot->alternative_column Co-elution Issue optimize_mp->run_analysis alternative_column->run_analysis

Caption: Workflow for selecting an appropriate HPLC column for this compound analysis.

References

Technical Support Center: Enhancing Lumateperone Tosylate Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of lumateperone (B1672687) tosylate detection in various analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low sensitivity in lumateperone tosylate assays?

Low sensitivity in this compound assays can stem from several factors, including:

  • Suboptimal Chromatographic Conditions: Inadequate separation of lumateperone from matrix components can lead to ion suppression in LC-MS/MS or co-elution with interfering peaks in HPLC-UV.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of lumateperone in the mass spectrometer, leading to signal suppression or enhancement.[1][2]

  • Inefficient Sample Preparation: Poor extraction recovery of lumateperone from the sample matrix will result in a lower concentration of the analyte reaching the detector.

  • Suboptimal Ion Source Parameters (LC-MS/MS): Incorrect settings for parameters like spray voltage, gas flows, and temperature can lead to inefficient ionization and, consequently, a weaker signal.

  • Low Signal-to-Noise Ratio: High baseline noise can obscure the analyte peak, making it difficult to detect and accurately quantify low concentrations of lumateperone.

Q2: Which analytical technique is more sensitive for this compound detection: HPLC-UV or LC-MS/MS?

LC-MS/MS is inherently more sensitive and selective than HPLC-UV for the detection of this compound. This is because mass spectrometry detects the specific mass-to-charge ratio of the analyte and its fragments, providing a higher degree of certainty and reducing interference from other compounds. While HPLC-UV is a robust technique for routine analysis of bulk drug and pharmaceutical formulations, LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity, such as pharmacokinetic studies.

Q3: How can I minimize matrix effects in my LC-MS/MS assay for lumateperone?

Minimizing matrix effects is crucial for achieving high sensitivity and accuracy. Here are some strategies:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.

  • Chromatographic Separation: Optimize the chromatographic method to separate lumateperone from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. Since it has the same physicochemical properties as lumateperone, it will experience similar matrix effects, allowing for accurate correction during data analysis.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this will also dilute the analyte, so a balance must be found.

Troubleshooting Guides

Issue 1: Low Signal Intensity in LC-MS/MS

Possible Causes and Solutions:

CauseSolution
Inefficient Ionization Optimize ion source parameters such as spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Perform infusion analysis of a lumateperone standard to find the optimal settings.
Ion Suppression Implement strategies to minimize matrix effects as described in the FAQ section.
Poor Fragmentation Optimize collision energy and other MS/MS parameters to ensure efficient fragmentation of the precursor ion to a stable and abundant product ion.
Contaminated Ion Source Clean the ion source, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations to remove any buildup that could be suppressing the signal.
Incorrect Mobile Phase Additives Ensure the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) are at an optimal concentration to promote ionization.
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Use a mobile phase with an appropriate pH to ensure lumateperone is in a single ionic state. Adding a competitor base (e.g., triethylamine) to the mobile phase can also help.
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Column Contamination or Degradation Wash the column with a strong solvent or, if necessary, replace the column. The use of a guard column is recommended to protect the analytical column.
Issue 3: High Baseline Noise

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system thoroughly.
Detector Issues (UV) Ensure the lamp has sufficient energy and that the wavelength is set correctly.
Electronic Noise (MS) Check for proper grounding of the instrument and surrounding equipment.
Pulsations from the Pump Degas the mobile phase properly and ensure the pump's check valves are functioning correctly.

Experimental Protocols

High-Sensitivity LC-MS/MS Method for Lumateperone in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., lumateperone-d8).

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute lumateperone with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Lumateperone: Precursor ion > Product ion (specific m/z values to be determined by direct infusion).

    • Lumateperone-d8: Precursor ion > Product ion.

Quantitative Data Summary

The following tables summarize typical performance characteristics for different analytical methods used for this compound quantification.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range2 - 10 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Recovery98 - 102%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Recovery> 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quantification Quantification ms->quantification

Caption: Experimental workflow for sensitive LC-MS/MS analysis of lumateperone.

signaling_pathway cluster_serotonin Serotonin Pathway cluster_dopamine Dopamine Pathway cluster_glutamate Glutamate Pathway lumateperone Lumateperone ht2a 5-HT2A Receptor lumateperone->ht2a Antagonist sert SERT lumateperone->sert Inhibitor d2_pre Presynaptic D2 Receptor lumateperone->d2_pre Partial Agonist d2_post Postsynaptic D2 Receptor lumateperone->d2_post Antagonist d1 D1 Receptor lumateperone->d1 Modulator nmda NMDA Receptor ht2a->nmda Modulation d1->nmda Phosphorylation ampa AMPA Receptor d1->ampa Trafficking

Caption: Simplified signaling pathways modulated by lumateperone.

References

Validation & Comparative

A Preclinical Head-to-Head: Lumateperone Tosylate vs. Risperidone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical profiles of lumateperone (B1672687) tosylate, a newer atypical antipsychotic, and risperidone (B510), a widely used second-generation antipsychotic. The following sections detail their distinct pharmacological properties and performance in key animal models relevant to psychosis, supported by experimental data and methodologies.

Pharmacological Profile: A Tale of Two Receptor Binding Affinities

Lumateperone and risperidone exhibit markedly different receptor binding profiles, which are believed to underlie their distinct therapeutic and side-effect profiles. Lumateperone is characterized by a very high affinity for serotonin (B10506) 5-HT2A receptors, with moderate affinity for dopamine (B1211576) D2 receptors, and additional activity at the serotonin transporter (SERT) and dopamine D1 receptors. In contrast, risperidone is a potent antagonist of both D2 and 5-HT2A receptors.[1][2][3]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorLumateperone Tosylate (ITI-007)Risperidone
Serotonin 5-HT2A 0.54 [3]0.16 - 0.2 [1]
Dopamine D2 32 [3]3.13 - 3.2 [1]
Serotonin Transporter (SERT) 33 - 62 [3]>10,000
Dopamine D1 52 240 [1]
Adrenergic α1 73 [4]0.8 - 5 [1]
Histamine H1 >1000[4]2.23 - 20 [1]
Muscarinic M1 >1000>10,000[1]

Note: Ki is the inhibition constant, representing the concentration of a drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

This differential binding profile suggests that lumateperone's mechanism of action is dominated by potent 5-HT2A antagonism, with a more moderate influence on the dopamine D2 system compared to risperidone.[4]

Mechanism of Action: Divergent Signaling Pathways

The distinct receptor binding profiles of lumateperone and risperidone translate into different downstream signaling effects. Risperidone's primary mechanism is potent antagonism of both D2 and 5-HT2A receptors. Lumateperone, on the other hand, acts as a presynaptic D2 partial agonist and a postsynaptic D2 antagonist, a combination thought to contribute to its lower risk of extrapyramidal symptoms.[4] Furthermore, lumateperone's activity at D1 receptors and SERT suggests a broader modulation of dopaminergic and serotonergic neurotransmission.[2][3]

cluster_lumateperone Lumateperone cluster_risperidone Risperidone LUM Lumateperone SERT SERT LUM->SERT Inhibition D1 D1 Receptor LUM->D1 Partial Agonism Pre_D2 Presynaptic D2 Receptor LUM->Pre_D2 Partial Agonism Post_D2 Postsynaptic D2 Receptor LUM->Post_D2 Antagonism FiveHT2A 5-HT2A Receptor LUM->FiveHT2A Potent Antagonism Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Inhibition Glutamate (B1630785) Glutamatergic Neurotransmission D1->Glutamate Enhancement Dopamine_Release Dopamine Release Pre_D2->Dopamine_Release Modulation RIS Risperidone Post_D2_RIS Postsynaptic D2 Receptor RIS->Post_D2_RIS Potent Antagonism FiveHT2A_RIS 5-HT2A Receptor RIS->FiveHT2A_RIS Potent Antagonism Dopamine_Signaling Dopamine Signaling Post_D2_RIS->Dopamine_Signaling Blockade

Caption: Simplified signaling pathways of lumateperone and risperidone.

Preclinical Efficacy in Animal Models of Psychosis

Amphetamine-Induced Hyperactivity

A widely used preclinical model to assess the antipsychotic potential of a compound is its ability to attenuate the hyperlocomotor activity induced by amphetamine, a dopamine-releasing agent.

Table 2: Efficacy in Amphetamine-Induced Hyperactivity in Rats

CompoundID50 (mg/kg, p.o.)
This compound (ITI-007) 0.95
Risperidone 0.33

ID50 is the dose of the drug that produces 50% of its maximal effect.

While both compounds were effective in this model, risperidone demonstrated higher potency.

Experimental Protocol: Amphetamine-Induced Hyperactivity in Rats

cluster_workflow Experimental Workflow start Acclimatize Rats to Test Cages drug_admin Administer Lumateperone, Risperidone, or Vehicle (p.o.) start->drug_admin pretreatment Pretreatment Period (e.g., 60 min) drug_admin->pretreatment amphetamine Administer Amphetamine (e.g., 1.5 mg/kg, s.c.) pretreatment->amphetamine activity Record Locomotor Activity (e.g., for 60-90 min) amphetamine->activity analysis Data Analysis (e.g., ANOVA) activity->analysis

Caption: Workflow for the amphetamine-induced hyperactivity model.

Methodology: Male rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeams). Following habituation, animals are orally administered either vehicle, this compound, or risperidone. After a specified pretreatment time (typically 30-60 minutes), rats are administered a subcutaneous injection of d-amphetamine. Locomotor activity is then recorded for a period of 60 to 90 minutes. The data, often measured as total distance traveled or number of photobeam breaks, are analyzed to determine the dose-dependent effects of the test compounds on amphetamine-induced hyperactivity.[5][6][7][8][9]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Experimental Protocol: Prepulse Inhibition in Rodents

cluster_workflow PPI Experimental Workflow start Place Animal in Startle Chamber habituation Habituation Period (Background Noise) start->habituation trials Present Acoustic Stimuli: - Pulse Alone - Prepulse + Pulse - No Stimulus habituation->trials measurement Measure Startle Response (Whole-body flinch) trials->measurement calculation Calculate % PPI measurement->calculation

Caption: General workflow for the prepulse inhibition test.

Methodology: Rodents are placed in a startle chamber where a background white noise is present. The test session consists of a series of trials, including trials with a loud acoustic stimulus (pulse) alone, trials where a weaker acoustic stimulus (prepulse) precedes the pulse, and trials with no stimulus (background noise only). The startle response, measured as a whole-body flinch, is recorded via a transducer. The percentage of prepulse inhibition is calculated as the reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials.[10][11][12]

Neurochemical Effects: In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. While direct comparative studies are limited, available data suggest different neurochemical profiles for lumateperone and risperidone.

One study found that risperidone increases dopamine release and metabolism to a similar extent in the nucleus accumbens, medial prefrontal cortex (mPFC), and striatum. In contrast, lumateperone has been reported to increase both dopamine and glutamate levels in the rat mPFC.[7] This suggests that lumateperone may have a more pronounced effect on cortical glutamate transmission, which could be relevant to its potential effects on cognitive and negative symptoms.

Summary and Conclusion

Preclinical data reveal a distinct pharmacological and neurochemical profile for this compound compared to risperidone. Lumateperone's high 5-HT2A to D2 receptor affinity ratio, combined with its effects on the serotonin transporter and D1 receptor-mediated glutamatergic transmission, differentiate it from the more potent D2/5-HT2A antagonist risperidone. In animal models of psychosis, both drugs demonstrate efficacy, although with different potencies. The unique mechanism of lumateperone may underlie its favorable side-effect profile observed in clinical trials, particularly concerning extrapyramidal symptoms and metabolic disturbances. Further head-to-head preclinical studies, especially in models of cognition and negative symptoms, would be valuable to further elucidate the differential therapeutic potential of these two antipsychotic agents.

References

A Comparative Analysis of Lumateperone and Other Atypical Antipsychotics: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of lumateperone's pharmacological profile, clinical efficacy, and safety data in comparison to other leading atypical antipsychotics, supported by experimental methodologies and visual pathway analysis.

Lumateperone (B1672687), a novel second-generation antipsychotic, has garnered significant attention within the scientific community for its unique mechanism of action and favorable side-effect profile. This guide provides a comprehensive comparative analysis of lumateperone against other commonly prescribed atypical antipsychotics, including olanzapine, risperidone (B510), aripiprazole, quetiapine, and ziprasidone. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a deeper understanding of the therapeutic landscape for psychotic disorders.

Mechanism of Action: A Differentiated Profile

Lumateperone distinguishes itself from other atypical antipsychotics through its multi-faceted mechanism of action, which involves a synergistic modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmitter systems.[1][2] Unlike many other atypicals that primarily act as dopamine D2 and serotonin 5-HT2A receptor antagonists, lumateperone exhibits a more nuanced interaction with these key targets.[3][4]

Key features of lumateperone's mechanism of action include:

  • High 5-HT2A Receptor Antagonism: Lumateperone is a potent antagonist at serotonin 5-HT2A receptors, with a significantly higher affinity for this receptor compared to the dopamine D2 receptor.[5][6] This high 5-HT2A to D2 receptor binding ratio is thought to contribute to its antipsychotic efficacy with a lower risk of extrapyramidal symptoms (EPS) and hyperprolactinemia.[7]

  • Unique Dopamine D2 Receptor Modulation: Lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[8] This dual action is believed to stabilize dopamine neurotransmission, reducing dopamine release in the mesolimbic pathway (addressing positive symptoms) while potentially enhancing it in the prefrontal cortex (potentially improving negative and cognitive symptoms).[3] This mechanism is distinct from the predominantly antagonistic action of agents like risperidone and olanzapine, and the partial agonism of aripiprazole.[4]

  • Glutamatergic Modulation: A key differentiator for lumateperone is its ability to modulate glutamatergic neurotransmission, a pathway increasingly implicated in the pathophysiology of schizophrenia.[1][2][5] It enhances the phosphorylation of the GluN2B subunit of the NMDA receptor and promotes AMPA receptor trafficking, which may contribute to improvements in cognitive function and negative symptoms.[1] This action is not a primary feature of other atypical antipsychotics.

  • Serotonin Reuptake Inhibition: Lumateperone also acts as a serotonin reuptake inhibitor (SRI), a mechanism shared with many antidepressant medications.[2][9] This property may contribute to its efficacy in treating depressive symptoms associated with schizophrenia and bipolar disorder.[7][9]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways modulated by lumateperone.

Lumateperone Lumateperone SERT SERT Lumateperone->SERT Inhibits D2_pre Presynaptic D2 Receptor Lumateperone->D2_pre Partial Agonist D2_post Postsynaptic D2 Receptor Lumateperone->D2_post Antagonist 5HT2A 5-HT2A Receptor Lumateperone->5HT2A Antagonist D1 D1 Receptor Lumateperone->D1 Modulates Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Dopamine_release Dopamine Release D2_pre->Dopamine_release Inhibits Dopamine_signaling Dopamine Signaling D2_post->Dopamine_signaling Mediates Serotonin_signaling Serotonin Signaling 5HT2A->Serotonin_signaling Mediates NMDA NMDA Receptor (GluN2B) D1->NMDA Phosphorylates Glutamate_signaling Glutamate Signaling NMDA->Glutamate_signaling Enhances AMPA AMPA Receptor AMPA->Glutamate_signaling Enhances

Key signaling pathways modulated by lumateperone.

Data Presentation: A Quantitative Comparison

Table 1: Comparative Receptor Binding Profiles (Ki, nM)

This table summarizes the in vitro receptor binding affinities (Ki values in nanomolars) of lumateperone and other atypical antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorLumateperoneOlanzapineRisperidoneAripiprazoleQuetiapineZiprasidone
Dopamine D232[6]11[10]3.3[10]0.34160[10]4.8[10]
Serotonin 5-HT2A0.54[6]40.123.41480.4
Serotonin 5-HT1A-2243391.725703.4
Serotonin 5-HT2C>10001151511501.3
Histamine H1>1000[6]720611147
Muscarinic M1>10001.9>1000>1000>1000>1000
Adrenergic α173[6]190.857710

Data compiled from various sources, including package inserts and peer-reviewed publications. Ki values can vary based on experimental conditions.

Table 2: Comparative Efficacy in Schizophrenia (Placebo-Controlled Trials)

This table presents the mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score observed in short-term, placebo-controlled clinical trials of lumateperone and other atypical antipsychotics for the treatment of acute schizophrenia.

DrugStudy Duration (weeks)Mean Change from Baseline in PANSS Total Score (Drug)Mean Change from Baseline in PANSS Total Score (Placebo)Placebo-Adjusted Difference
Lumateperone (42 mg) 4-13.2[5]-7.4[5]-5.8
Olanzapine (10-20 mg) 6-17.5-4.1-13.4
Risperidone (4-6 mg) 6-8-13.4[5]-7.4[5]-6.0
Aripiprazole (10-30 mg) 4-6-12.7-6.6-6.1
Quetiapine (400-800 mg) 6-15.9-5.8-10.1
Ziprasidone (80-160 mg) 4-6-10.3-3.4-6.9

Data are illustrative and sourced from various published clinical trials. Direct comparisons between drugs should be made with caution due to differences in study populations and designs.

Table 3: Comparative Safety and Tolerability Profile

This table provides a comparative overview of key safety and tolerability parameters for lumateperone and other atypical antipsychotics.

ParameterLumateperoneOlanzapineRisperidoneAripiprazoleQuetiapineZiprasidone
Weight Gain (>7% increase) LowHighModerateLowModerateLow
Risk of Diabetes LowHighIntermediateLowIntermediateLow
Dyslipidemia LowHighLow-IntermediateLowHighLow
Extrapyramidal Symptoms (EPS) Low (placebo-like)[6]LowModerate-High (dose-dependent)Low (Akathisia can occur)LowLow
Prolactin Elevation Minimal[6]Mild-Moderate[8][11]High[8][11]Low (can decrease)Minimal[11]Minimal

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT2A) or homogenized brain tissue from animal models are used as the source of receptors. Cell membranes are prepared through a series of centrifugation and resuspension steps in an appropriate buffer.

  • Radioligand Incubation: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., lumateperone).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

start Start prep_membranes Prepare Receptor-Containing Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 and Ki Calculation) count->analyze end End analyze->end

Workflow of a Radioligand Binding Assay.
Positive and Negative Syndrome Scale (PANSS) Assessment

Objective: To assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.

Methodology:

  • Structured Clinical Interview: The PANSS is a 30-item scale administered by a trained rater through a semi-structured clinical interview with the patient.[13] Information from family members or hospital staff may also be used to inform the ratings.[13]

  • Rating of Items: Each of the 30 items is rated on a 7-point scale, ranging from 1 (absent) to 7 (extreme).[13] The items are divided into three subscales:

    • Positive Scale (7 items): Assesses symptoms such as delusions, hallucinations, and formal thought disorder.

    • Negative Scale (7 items): Assesses symptoms such as blunted affect, emotional withdrawal, and lack of spontaneity.

    • General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety, depression, and cognitive impairment.

  • Scoring: The scores for each of the three subscales are summed to provide a subscale score. The total PANSS score is the sum of all 30 item scores, ranging from 30 to 210.

  • Use in Clinical Trials: In clinical trials, the PANSS is typically administered at baseline and at various time points throughout the study to measure the change in symptom severity in response to treatment. The primary efficacy endpoint is often the mean change from baseline in the PANSS total score.[14]

Conclusion

Lumateperone presents a distinct pharmacological profile compared to other atypical antipsychotics, characterized by its potent 5-HT2A antagonism, unique dual-action at D2 receptors, and modulation of the glutamatergic system. Clinical trial data suggest that lumateperone is an effective antipsychotic with a particularly favorable safety and tolerability profile, especially concerning metabolic side effects and extrapyramidal symptoms. This unique combination of properties makes lumateperone a valuable addition to the therapeutic armamentarium for schizophrenia and other psychotic disorders, and a subject of continued interest for researchers and drug development professionals. Further head-to-head comparative studies will be instrumental in fully elucidating its position relative to other atypical antipsychotics in various patient populations.

References

Validating the Efficacy of Lumateperone Tosylate in Schizophrenia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lumateperone (B1672687) tosylate's performance with other antipsychotic alternatives, supported by available preclinical and clinical data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview to inform further investigation and development in the field of schizophrenia therapeutics.

Introduction: The Evolving Landscape of Schizophrenia Treatment

Schizophrenia is a complex and chronic mental disorder affecting millions worldwide. While existing antipsychotic medications have provided significant therapeutic benefits, they are often associated with a range of side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and hyperprolactinemia, which can lead to non-adherence and impact the quality of life for patients.[1] This has driven the search for novel antipsychotics with improved efficacy and tolerability profiles.

Lumateperone tosylate (Caplyta®) is a novel, orally administered atypical antipsychotic approved for the treatment of schizophrenia in adults.[2][3][4] It possesses a unique pharmacological profile, simultaneously modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[2][5][6][7][8] This guide will delve into the preclinical and clinical evidence validating the efficacy of lumateperone, comparing its performance with established antipsychotics such as risperidone (B510) and olanzapine.

Mechanism of Action: A Multi-Targeted Approach

Lumateperone's distinct mechanism of action sets it apart from other second-generation antipsychotics. It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a modulator of D1 receptor-dependent glutamate neurotransmission.[7][9][10][11][12]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by lumateperone in comparison to other antipsychotics.

Lumateperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_release->DA_synapse Release SERT SERT Serotonin_vesicle Serotonin Vesicle Serotonin_release Serotonin Release Serotonin_synapse Serotonin Serotonin_release->Serotonin_synapse Release D2_post D2 Receptor DA_synapse->D2_post Serotonin_synapse->SERT Reuptake 5HT2A 5-HT2A Receptor Serotonin_synapse->5HT2A Signal_transduction Signal Transduction (Reduced Psychosis) D2_post->Signal_transduction D1 D1 Receptor NMDA_AMPA NMDA/AMPA Receptors D1->NMDA_AMPA Enhances Phosphorylation 5HT2A->Signal_transduction mTOR mTOR NMDA_AMPA->mTOR Activates Cognitive_function Improved Cognitive Function mTOR->Cognitive_function Lumateperone Lumateperone Lumateperone->D2_auto Partial Agonist Lumateperone->SERT Inhibitor Lumateperone->D2_post Antagonist Lumateperone->D1 Modulates Lumateperone->5HT2A Potent Antagonist Antipsychotic_Comparison_Workflow cluster_drugs Antipsychotic Drugs cluster_targets Primary Receptor Targets cluster_effects Therapeutic and Side Effects Lumateperone Lumateperone D2 D2 Receptor Lumateperone->D2 Postsynaptic Antagonist Presynaptic Partial Agonist 5HT2A 5-HT2A Receptor Lumateperone->5HT2A Potent Antagonist Glutamate Glutamate (via D1) Lumateperone->Glutamate Enhances EPS Extrapyramidal Symptoms (EPS) Lumateperone->EPS Low Incidence Metabolic_Effects Metabolic Side Effects Lumateperone->Metabolic_Effects Low Incidence Cognitive_Improvement Cognitive Improvement Lumateperone->Cognitive_Improvement Potential for Risperidone Risperidone Risperidone->D2 Potent Antagonist Risperidone->5HT2A Potent Antagonist Risperidone->EPS Higher Incidence Risperidone->Metabolic_Effects Moderate Incidence Olanzapine Olanzapine Olanzapine->D2 Antagonist Olanzapine->5HT2A Antagonist Olanzapine->EPS Lower Incidence than Risperidone Olanzapine->Metabolic_Effects High Incidence Antipsychotic_Efficacy Antipsychotic Efficacy D2->Antipsychotic_Efficacy D2->EPS High Occupancy Leads to 5HT2A->Antipsychotic_Efficacy 5HT2A->EPS Antagonism Reduces Glutamate->Cognitive_Improvement

References

Comparative Analysis of Analytical Methods for Lumateperone Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of lumateperone (B1672687) tosylate in bulk drug and pharmaceutical dosage forms. The information presented is collated from published research to assist scientists in selecting the most suitable method for their specific analytical needs, considering factors such as sensitivity, run time, and experimental conditions.

Overview of Analytical Techniques

The primary analytical method reported for the determination of lumateperone tosylate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4][5][6][7][8] This technique offers high specificity and sensitivity for quantifying the active pharmaceutical ingredient (API) and can be adapted to be stability-indicating, meaning it can separate the drug from its degradation products.[1][4][5][6] Additionally, UV-Visible Spectrophotometry has been explored as a simpler, more economical method for routine quality control.[3][8][9] For pharmacokinetic studies and metabolite identification, more advanced techniques like Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) have been employed.[10][11]

Comparative Data of Validated RP-HPLC Methods

The following tables summarize the key parameters and performance characteristics of various validated RP-HPLC methods for this compound analysis.

Table 1: Chromatographic Conditions of Validated RP-HPLC Methods

ParameterMethod 1[1][4][5]Method 2[3][8]Method 3[6]
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm)Phenomenex C18Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727):0.1% OPA in water (45:55% v/v)Phosphate (B84403) buffer (pH 6.0):Methanol (55:45 v/v)10 mM Phosphate buffer (pH 5.9):Methanol (20:80 v/v)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection Wavelength 227 nm227 nm241 nm
Run Time 10 minNot Specified10 min
Retention Time 9.28 min~4.1 min3.0 min

Table 2: Performance Characteristics of Validated RP-HPLC Methods

ParameterMethod 1[1][4][5]Method 2[3][8]Method 3[6]
Linearity Range 2-10 µg/mL5-15 µg/mLNot Specified
Correlation Coefficient (R²) Not Specified0.9997Not Specified
Accuracy (% Recovery) Not Specified98.0% - 102.0%98% - 102%
Precision (% RSD) ≤ 2%< 2%< 2%
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) S/N ratio ≥ 10Not SpecifiedNot Specified

Experimental Protocols

Method 1: Stability-Indicating RP-HPLC Method[1][4][5]

1. Instrumentation:

  • A high-performance liquid chromatography system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Methanol and 0.1% Ortho-Phosphoric Acid (OPA) in water in a ratio of 45:55 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 227 nm.[1][4]

  • Injection Volume: Not specified.

  • Run Time: 10 minutes.[1][4][5]

3. Standard Solution Preparation:

  • A stock solution of this compound is prepared in methanol. Further dilutions are made with the mobile phase to achieve concentrations within the linearity range (2-10 µg/mL).

4. Sample Preparation:

  • For capsule dosage forms, the capsule contents are emptied, and a powder quantity equivalent to a specific amount of this compound is accurately weighed.[1]

  • The powder is dissolved in methanol, sonicated to ensure complete dissolution, and then diluted to the required concentration with the mobile phase. The solution is filtered through a membrane filter before injection.[1]

5. Forced Degradation Studies:

  • To establish the stability-indicating nature of the method, the drug product is exposed to various stress conditions, including acid hydrolysis, base hydrolysis, oxidation (H₂O₂), thermal degradation, and photolytic degradation.[1][4][5]

Method 2: RP-HPLC Method[3][8]

1. Instrumentation:

  • An RP-HPLC system with a suitable UV detector.

2. Chromatographic Conditions:

  • Column: Phenomenex C18.

  • Mobile Phase: A mixture of phosphate buffer (pH 6.0) and methanol in a ratio of 55:45 (v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 227 nm.

  • Injection Volume: Not specified.

3. Standard Solution Preparation:

  • A stock solution of this compound is prepared. Further dilutions are made to achieve concentrations within the linearity range of 5–15 μg/mL.[3][8]

4. Sample Preparation:

  • For pharmaceutical dosage forms, a quantity of the powdered formulation equivalent to a known amount of lumateperone is dissolved in a suitable diluent, sonicated, and diluted to the desired concentration.[8]

Method 3: Stability-Indicating RP-HPLC Method for Lumateperone and its Genotoxic Impurities[6]

1. Instrumentation:

  • An HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Inertsil ODS 3V (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 5.9) and methanol in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 241 nm.

  • Run Time: 10 minutes.

3. Standard Solution Preparation:

  • Standard solutions of lumateperone and its nitroso impurities are prepared by dissolving accurately weighed amounts in methanol to achieve a concentration of 1000 µg/mL. These stock solutions are then further diluted.[6]

4. Sample Preparation (Capsules):

  • The contents of capsules are crushed into a fine powder. An amount equivalent to 10 mg of lumateperone is weighed and transferred to a 10 mL volumetric flask with 5 mL of methanol. The solution is sonicated to ensure complete dissolution and then diluted to volume with methanol.[6]

Visualizing the Analytical Workflow

A generalized workflow for the cross-validation of analytical methods is depicted below. This process ensures that a developed method is suitable for its intended purpose and provides reliable results.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Application A Literature Review & Method Selection B Optimization of Chromatographic Conditions A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J System Suitability I->J K Analysis of Same Samples by Different Methods J->K L Comparison of Results (e.g., Bland-Altman plot) K->L M Routine Quality Control L->M N Stability Studies L->N O Pharmacokinetic Studies L->O

Caption: General workflow for analytical method validation and cross-validation.

References

A Head-to-Head In Vitro Comparison of Lumateperone and Olanzapine for Neuroreceptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of lumateperone (B1672687) and olanzapine (B1677200), two antipsychotic agents with distinct pharmacological profiles. The following sections detail their comparative receptor binding affinities, functional activities, and modulation of key signaling pathways, supported by experimental data and detailed protocols for key assays.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of lumateperone and olanzapine for a range of relevant neuroreceptors. Lower Ki values indicate higher binding affinity.

Receptor TargetLumateperone (Ki, nM)Olanzapine (Ki, nM)
Dopamine (B1211576) Receptors
D152-
D23221.4
D3--
D4--
Serotonin (B10506) Receptors
5-HT1A--
5-HT2A0.5412.4
5-HT2C>1000-
5-HT6--
5-HT7--
Serotonin Transporter (SERT) 33>1000
Adrenergic Receptors
α173-
Histamine (B1213489) Receptors
H1>100-
Muscarinic Receptors
M1>1004.68

Functional Activity at Key Receptors

Lumateperone exhibits a unique functional profile. It acts as a potent antagonist at serotonin 5-HT2A receptors .[1] At the dopamine D2 receptor, it displays a dual action, functioning as a presynaptic partial agonist and a postsynaptic antagonist .[1][2][3][4] This combination is thought to contribute to its therapeutic effects with a lower risk of extrapyramidal symptoms.[2][3][4] Lumateperone is also an inhibitor of the serotonin transporter (SERT), a mechanism shared with some antidepressant medications.[5]

Olanzapine functions as a broad-spectrum antagonist with high affinity for multiple receptor systems. It is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors .[2][6] Additionally, olanzapine shows significant antagonist activity at muscarinic M1, histamine H1, and adrenergic α1 receptors, which may contribute to some of its side effects.[2][7]

Modulation of Signaling Pathways

The differential receptor interactions of lumateperone and olanzapine lead to distinct effects on downstream signaling pathways.

Dopamine D2 Receptor Signaling:

Both drugs modulate dopamine D2 receptor signaling, which is coupled to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As a postsynaptic antagonist, lumateperone blocks the effects of dopamine at this receptor.[1][2][3][4] Its presynaptic partial agonism is thought to provide a stabilizing effect on dopamine release.[1][2][3][4] Olanzapine, as a potent antagonist, also blocks dopamine-mediated signaling through the D2 receptor.[2][6]

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine D2_auto D2 Autoreceptor Dopamine_Vesicle->D2_auto Binds D2_post D2 Receptor Dopamine_Vesicle->D2_post Dopamine Release D2_auto->Dopamine_Vesicle Inhibits Release AC Adenylyl Cyclase D2_post->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Effector Cellular Response PKA->Effector Phosphorylates Lumateperone Lumateperone Lumateperone->D2_auto Partial Agonist Lumateperone->D2_post Antagonist Olanzapine Olanzapine Olanzapine->D2_post Antagonist HT2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HT2A 5-HT2A Receptor Gq11 Gq/11 HT2A->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Opens Channel PKC Protein Kinase C DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Releases Ca_ion->PKC Activates Effector Cellular Response PKC->Effector Phosphorylates Serotonin Serotonin Serotonin->HT2A Binds Lumateperone Lumateperone Lumateperone->HT2A Antagonist Olanzapine Olanzapine Olanzapine->HT2A Antagonist Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing the target receptor start->prep incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate wash Wash filters to remove non-specifically bound radioligand separate->wash count Quantify radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

References

Assessing the Off-Target Effects of Lumateperone Tosylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of lumateperone (B1672687) tosylate against other commonly prescribed atypical antipsychotics. The data presented is intended to assist researchers and drug development professionals in making informed decisions by providing a clear, evidence-based assessment of the pharmacological profiles of these agents.

Introduction

Lumateperone tosylate is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is thought to be mediated through a combination of antagonist activity at central serotonin (B10506) 5-HT2A receptors and postsynaptic antagonist activity at central dopamine (B1211576) D2 receptors.[2] A key characteristic of lumateperone is its purported high selectivity, suggesting a lower incidence of off-target effects compared to other atypical antipsychotics. This guide examines this claim by comparing its receptor binding profile with those of olanzapine, risperidone, quetiapine, and aripiprazole.

Off-target effects are a significant concern in drug development, often leading to undesirable side effects. For atypical antipsychotics, interactions with receptors such as histaminergic (H1), muscarinic (M1), and adrenergic (α1) are frequently associated with adverse events like sedation, weight gain, dry mouth, and orthostatic hypotension. A comprehensive understanding of a drug's off-target binding affinities is therefore crucial for predicting its side-effect profile.

Comparative Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki values in nM) of lumateperone and comparator atypical antipsychotics for a range of on-target and off-target receptors. The data is compiled from the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Ki Database, a public resource for information on the abilities of drugs to interact with molecular targets.[3][4] Lower Ki values indicate higher binding affinity.

ReceptorLumateperone (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Quetiapine (Ki, nM)Aripiprazole (Ki, nM)
On-Target
Dopamine D232[1][2]23.36[5]3.77[6]180[7]0.34[8][9]
Serotonin 5-HT2A0.54[1][2]4.452[5]0.12-7.3[10]10.60[5]3.4[8]
Key Off-Target
Histamine H1>100 (low affinity)[2]22.0[5]44.35[5]304.0[5]61[8]
Muscarinic M1>100 (low affinity)[2]225.9[5]>10000[11]1318[5]>1000[8]
Adrenergic α1A<100 (moderate affinity)[2]84.41[5]7.600[5]17.95[5]57[8]
Adrenergic α1B<100 (moderate affinity)[12]----
Other Receptors
Dopamine D141[1][2]23.36[5]60.6[13]334.89[5]-
Serotonin Transporter (SERT)33[1][2]---98[8]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize frozen tissue or washed cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[14][15]

2. Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

  • The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.

  • To each well, add:

    • 150 µL of the membrane preparation (containing a predetermined amount of protein, e.g., 3-120 µg).

    • 50 µL of the unlabeled test compound at various concentrations (serially diluted).

    • 50 µL of a fixed concentration of a suitable radioligand specific for the target receptor.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor in place of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]

3. Separation and Detection:

  • Stop the incubation by rapid vacuum filtration through glass-fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine). A 96-well cell harvester is used for this purpose.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters (e.g., for 30 minutes at 50°C).

  • Add a scintillation cocktail to the filters and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[14][15]

4. Data Analysis:

  • Subtract the non-specific binding from the total binding for each concentration of the test compound to obtain the specific binding.

  • Plot the specific binding as a function of the log of the test compound concentration.

  • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Off-Target Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with the key off-target receptors for atypical antipsychotics. Antagonism of these receptors by drugs like lumateperone and its comparators can disrupt these pathways, leading to various physiological effects.

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay prep Membrane Preparation assay Assay Setup (Incubation) prep->assay Membranes sep Separation of Bound & Free Ligand assay->sep Incubated Plate detect Detection of Radioactivity sep->detect Filters with Bound Ligand analysis Data Analysis (IC50 -> Ki) detect->analysis Radioactivity Counts G cluster_H1 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) PKC->Response G cluster_M1 Muscarinic M1 Receptor Signaling Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Responses (e.g., Neuronal Excitation, Glandular Secretion) PKC->Response G cluster_Alpha1 Alpha-1 Adrenergic Receptor Signaling Pathway NE Norepinephrine Alpha1R α1 Receptor NE->Alpha1R Gq Gq Protein Alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Responses (e.g., Vasoconstriction, Smooth Muscle Contraction) PKC->Response

References

Unraveling the Metabolic Endurance of Lumateperone Tosylate: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of a compound is a cornerstone of predicting its pharmacokinetic profile and potential for clinical success. This guide provides a comparative analysis of the metabolic stability of lumateperone (B1672687) tosylate, a novel antipsychotic, and its analogues. While direct comparative in vitro data for its analogues is limited in publicly available literature, this document synthesizes the known metabolic pathways of lumateperone and presents a comprehensive framework for evaluating its metabolic stability against potential analogues.

Lumateperone has demonstrated a favorable metabolic profile in clinical settings, distinguishing it from some other second-generation antipsychotics.[1][2] Its extensive metabolism is mediated by a variety of enzymatic pathways, primarily involving uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs), aldo-keto reductases (AKRs), and cytochrome P450 (CYP) enzymes, with CYP3A4 being a key contributor.[1][3][4] This multi-pathway metabolism may contribute to a lower risk of metabolic liabilities and drug-drug interactions.

Metabolic Profile of Lumateperone

Lumateperone undergoes extensive biotransformation, resulting in over 20 metabolites.[3][5][6] The primary metabolic routes include N-demethylation, carbonylation, dehydrogenation, and piperazine (B1678402) ring cleavage.[7] In humans, the major metabolic pathway is the reduction of the ketone in the butyrophenone (B1668137) side chain to form the reduced carbonyl metabolite IC200131.[5] Other significant active metabolites include IC200161 and IC200565, formed via dealkylation by CYP3A4.[3][8]

The following table summarizes the key pharmacokinetic parameters of lumateperone and its major active metabolites, providing a baseline for comparison.

CompoundElimination Half-Life (t½)Key Metabolizing Enzymes
Lumateperone 13 - 21 hours[5]UGTs (1A1, 1A4, 2B15), AKRs (1C1, 1B10, 1C4), CYPs (3A4, 2C8, 1A2)[3][4]
IC200161 (N-desmethylated carbonyl metabolite) ~20 hours[8]CYP3A4[3][8]
IC200131 (Reduced carbonyl metabolite) ~21 hours[8]Ketone reductases[8]

Comparative Metabolic Stability: An Experimental Framework

To directly compare the metabolic stability of lumateperone and its analogues, a series of in vitro experiments are essential. The following protocols outline standard methodologies used in the pharmaceutical industry to determine key metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).

Experimental Protocols

1. Liver Microsomal Stability Assay

This assay is a primary screen to assess Phase I metabolic activity, primarily mediated by cytochrome P450 enzymes.

  • Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

  • Materials:

    • Pooled liver microsomes (human, rat, mouse, etc.)

    • Test compounds (lumateperone and analogues)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile or other suitable organic solvent (for reaction termination)

    • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of the test compound and control compounds.

    • Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

    • Terminate the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.

  • Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a whole-cell system.

  • Materials:

    • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

    • Hepatocyte culture medium

    • Test compounds (lumateperone and analogues)

    • Control compounds

    • LC-MS/MS system for analysis

  • Procedure:

    • Thaw and suspend hepatocytes in culture medium to achieve a desired cell density.

    • Pre-incubate the hepatocyte suspension at 37°C.

    • Add the test compound (typically at 1 µM) to the hepatocyte suspension.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.

    • Terminate the metabolic activity by adding a cold organic solvent.

    • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay to determine t½ and CLint.

Visualizing the Pathways

To provide a clearer understanding of the systems involved, the following diagrams illustrate the experimental workflow for determining metabolic stability and the known signaling pathway of lumateperone.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Termination cluster_analysis Analysis TestCompound Test Compound (Lumateperone/Analogue) Inc_Micro Incubation with Microsomes + NADPH TestCompound->Inc_Micro Inc_Hep Incubation with Hepatocytes TestCompound->Inc_Hep Microsomes Liver Microsomes Microsomes->Inc_Micro Hepatocytes Hepatocytes Hepatocytes->Inc_Hep NADPH NADPH NADPH->Inc_Micro Timepoints Time Points (0, 5, 15, 30, 45, 60 min) Inc_Micro->Timepoints Inc_Hep->Timepoints Termination Reaction Termination (Acetonitrile) Timepoints->Termination LCMS LC-MS/MS Analysis Termination->LCMS Data Data Analysis (t½, CLint) LCMS->Data cluster_receptors Receptor Interactions cluster_effects Downstream Effects Lumateperone Lumateperone D2R_pre Presynaptic D2 Receptor Lumateperone->D2R_pre Partial Agonist D2R_post Postsynaptic D2 Receptor Lumateperone->D2R_post Antagonist HT2A 5-HT2A Receptor Lumateperone->HT2A Antagonist SERT Serotonin Transporter Lumateperone->SERT Inhibitor D1R D1 Receptor Lumateperone->D1R Modulator Dopamine_release ↓ Dopamine Release D2R_pre->Dopamine_release Dopamine_signal ↓ Postsynaptic Dopamine Signaling D2R_post->Dopamine_signal HT2A->Dopamine_signal Serotonin_reuptake ↓ Serotonin Reuptake SERT->Serotonin_reuptake Glutamate_signal ↑ Glutamatergic Signaling D1R->Glutamate_signal mTOR ↑ mTOR Signaling Glutamate_signal->mTOR

References

Independent Verification of Lumateperone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone (B1672687), an atypical antipsychotic, has garnered significant attention for its novel mechanism of action that extends beyond the typical dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. This guide provides a comprehensive comparison of lumateperone's pharmacological profile with other key antipsychotics, supported by available experimental data. A central focus of this document is the independent verification of its proposed mechanisms, a critical aspect for the scientific and drug development community. While much of the initial data originates from studies conducted by the manufacturer, this guide seeks to consolidate and present findings from independent research where available, alongside detailed experimental methodologies to facilitate replication and further investigation.

Comparative Receptor Binding Affinity

The affinity of a drug for its target receptors is a primary determinant of its pharmacological action and side-effect profile. The following table summarizes the in vitro binding affinities (Ki values in nM) of lumateperone and other commonly used antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorLumateperone (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D2 32[1][2]3.1110.34
Serotonin 5-HT2A 0.54[1]0.1643.4
Serotonin Transporter (SERT) 62[1]210>10,00098
Dopamine D1 52[1]7.3312.5
Histamine H1 >1000[1]20760
Muscarinic M1 >1000>10,0001.9>10,000
Adrenergic α1A 73[1]0.81957

Note: Data is compiled from various sources and may reflect variations in experimental conditions. Independent verification of these binding affinities is ongoing in the scientific community. A systematic review has noted that there are very few studies conducted in clinical practice that are not sponsored by the producing company[2].

Signaling Pathways and Functional Activity

Beyond simple receptor binding, the functional consequence of this interaction is paramount. Lumateperone exhibits a unique functional profile, acting as a presynaptic partial agonist and a postsynaptic antagonist at the dopamine D2 receptor, a potent serotonin 5-HT2A receptor antagonist, a serotonin reuptake inhibitor, and a modulator of glutamatergic neurotransmission.

Dopaminergic Pathway

Lumateperone's dual activity at the D2 receptor is a key differentiator. As a presynaptic partial agonist, it is proposed to reduce dopamine release, while its postsynaptic antagonism blocks the effects of excess dopamine. This is theorized to contribute to its antipsychotic efficacy with a lower risk of extrapyramidal symptoms.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits Lumateperone_pre Lumateperone (Partial Agonist) Lumateperone_pre->D2_auto Activates D2_post D2 Receptor Signal_transduction Signal Transduction D2_post->Signal_transduction Initiates Dopamine Dopamine Dopamine->D2_post Activates Lumateperone_post Lumateperone (Antagonist) Lumateperone_post->D2_post Blocks

Lumateperone's dual action at dopamine D2 receptors.
Serotonergic and Glutamatergic Pathways

Lumateperone is a potent 5-HT2A receptor antagonist, a property shared with many other atypical antipsychotics, which is thought to contribute to its efficacy against negative symptoms and a lower risk of extrapyramidal side effects. Additionally, it inhibits the serotonin transporter (SERT), a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs). Furthermore, lumateperone indirectly modulates the glutamatergic system, a novel aspect of its mechanism. It is proposed to enhance NMDA and AMPA receptor function, which may contribute to its effects on cognitive symptoms.

Lumateperone Lumateperone 5HT2A_R 5-HT2A Receptor Lumateperone->5HT2A_R Antagonizes SERT Serotonin Transporter Lumateperone->SERT Inhibits Glutamatergic_System Glutamatergic System (NMDA/AMPA Receptors) Lumateperone->Glutamatergic_System Modulates Antipsychotic_Effects Antipsychotic Effects (Negative Symptoms) 5HT2A_R->Antipsychotic_Effects Antidepressant_Effects Antidepressant Effects SERT->Antidepressant_Effects Cognitive_Enhancement Potential Cognitive Enhancement Glutamatergic_System->Cognitive_Enhancement

Multimodal action of lumateperone on serotonergic and glutamatergic systems.

Experimental Protocols

To facilitate independent verification, this section outlines standardized methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of antipsychotic drugs.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity D2 receptor radioligand, such as [3H]spiperone or [3H]raclopride.

  • Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., haloperidol (B65202) or sulpiride).

  • Test Compound: The compound to be evaluated (e.g., lumateperone).

  • Assay Buffer: Typically a Tris-based buffer containing physiological concentrations of ions.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Start Start Prepare_Membranes Prepare D2 Receptor Membranes Start->Prepare_Membranes Assay_Setup Set up Assay Plate: - Membranes - Radioligand - Test Compound Prepare_Membranes->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a radioligand binding assay.
In Vivo Microdialysis for Cortical Dopamine and Serotonin

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing insights into the effects of a drug on neurotransmitter release.

Objective: To determine the effect of lumateperone administration on extracellular dopamine and serotonin levels in the prefrontal cortex.

Materials:

  • Subjects: Laboratory animals (e.g., rats or mice).

  • Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.

  • Surgical Equipment: For stereotaxic implantation of the microdialysis probe.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.

  • Fraction Collector: To collect the dialysate samples at regular intervals.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS) for the quantification of dopamine and serotonin in the dialysate.

  • Test Compound: Lumateperone for systemic or local administration.

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the prefrontal cortex of the anesthetized animal using stereotaxic coordinates. Allow the animal to recover from surgery.

  • Probe Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular concentrations of dopamine and serotonin.

  • Drug Administration: Administer lumateperone (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

  • Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED or LC-MS/MS to quantify the concentrations of dopamine and serotonin.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and analyze the data for statistically significant changes over time.

Conclusion

Lumateperone presents a complex and potentially advantageous pharmacological profile. Its multifaceted mechanism of action, particularly its dual role at the D2 receptor and its influence on the glutamatergic system, distinguishes it from other antipsychotic agents. While the existing data, primarily from manufacturer-led studies, are promising, there is a clear need for further independent research to robustly verify these mechanisms and fully elucidate their clinical implications. The experimental protocols provided in this guide offer a framework for such independent validation, which will be crucial for the continued development and optimal clinical application of lumateperone and future novel antipsychotics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lumateperone Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Lumateperone Tosylate, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical to protect both personnel and the environment.

This compound is an atypical antipsychotic.[1] As with many pharmaceutical compounds used in research, its disposal is governed by a framework of federal and state regulations.[2][3][4] Improper disposal can lead to environmental contamination and potential health hazards.[2]

Hazard Assessment and Classification

Before disposal, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[5][6]

  • Causes skin irritation (Category 2)[5][6]

  • Causes serious eye irritation (Category 2A)[5][6]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[6]

  • Suspected of damaging fertility or the unborn child (Reproductive toxicity 2)[7]

This information dictates the need for careful handling and disposal to prevent exposure and environmental release.

Personal Protective Equipment (PPE) During Handling and Disposal

To ensure personal safety, the following PPE should be worn when handling this compound for disposal:

Protective EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[5]
Body Protection Laboratory coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.

Data sourced from this compound Safety Data Sheets.[5][6][7]

Step-by-Step Disposal Protocol for this compound in a Research Setting

This protocol synthesizes best practices from regulatory guidelines and safety data sheets to provide a clear path for disposal.

Step 1: Initial Waste Segregation

  • Unused or Expired Pure Compound: Do not mix with other chemical waste. Keep in its original, clearly labeled container or a compatible, sealed waste container.

  • Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a designated, leak-proof container lined with a plastic bag.[8]

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. Do not pour down the drain.[5][7]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[9][10]

  • Storage: Store waste containers in a designated satellite accumulation area.[10] The area should be secure, well-ventilated, and away from incompatible materials.[8][9] Keep containers closed except when adding waste.[9][10]

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Service: this compound waste must be disposed of through a licensed professional waste disposal service.[5] These services are equipped to handle and transport hazardous chemical waste in accordance with regulations set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[3][4]

  • Documentation: Maintain a detailed inventory of the waste being disposed of, including quantities and chemical composition. This is crucial for regulatory compliance and for the disposal vendor.

Step 4: Decontamination of Work Surfaces

  • Cleaning Procedure: After handling and packaging the waste, decontaminate all work surfaces (e.g., benchtops, fume hoods) with an appropriate solvent (such as ethanol) followed by a thorough cleaning with soap and water.[6]

  • Dispose of Cleaning Materials: All materials used for decontamination, such as wipes and paper towels, should be disposed of as contaminated labware.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Generate Lumateperone Tosylate Waste B Waste Type? A->B C Pure Compound (Unused/Expired) B->C Solid D Contaminated Labware (Gloves, Vials, Tips) B->D Contaminated Solid E Liquid Waste (Solutions) B->E Liquid F Place in designated, sealed, and clearly labeled Hazardous Waste container. C->F D->F E->F G Store in Satellite Accumulation Area F->G H Contact Licensed Waste Disposal Service for Pickup G->H I Decontaminate Work Area H->I

References

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